STING-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-butylphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-3-4-11-5-7-12(8-6-11)16-15(18)13-9-10-14(21-13)17(19)20/h5-10H,2-4H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVOHFICEFYHMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
STING-IN-2: A Technical Guide to a Covalent STING Protein Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) protein is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA, a hallmark of viral infections and cellular damage. Dysregulation of the STING signaling pathway is implicated in various autoinflammatory diseases, making it a compelling target for therapeutic intervention. STING-IN-2, also known as C-170, is a potent and covalent antagonist of both human and mouse STING. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as an irreversible inhibitor of the STING protein. Its mechanism of action centers on the covalent modification of a specific cysteine residue within the STING protein, Cysteine 91 (Cys91). This modification physically blocks the palmitoylation of STING, a critical post-translational modification required for its activation.
Upon activation by its natural ligand, cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus. In the Golgi, STING undergoes palmitoylation, which facilitates its multimerization. This multimeric STING complex then serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), leading to the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the subsequent production of type I interferons and other pro-inflammatory cytokines.
By covalently binding to Cys91, this compound prevents this essential palmitoylation step. This, in turn, inhibits STING multimerization and the recruitment of TBK1, effectively shutting down the downstream signaling cascade.
Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway and the point of intervention by this compound.
STING-IN-2: A Covalent Antagonist of STING Signaling in Innate Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage. Aberrant activation of the STING pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases. Consequently, the development of small molecule inhibitors targeting STING has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of STING-IN-2 (also known as C-170), a covalent inhibitor of STING, detailing its mechanism of action, experimental characterization, and its role as a tool for studying innate immunity.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of both human and mouse STING.[1][2] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys91, located in the transmembrane domain of the STING protein.[3][4] This covalent modification is critical as it sterically hinders the palmitoylation of STING at Cys88 and Cys91.[3]
Palmitoylation is a crucial post-translational modification required for the activation of STING signaling. Following the binding of its ligand, cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus. At the Golgi, palmitoylation facilitates the clustering of STING multimers, which serves as a scaffold for the recruitment and activation of downstream signaling components, including TANK-binding kinase 1 (TBK1).[3] By preventing palmitoylation, this compound effectively blocks the formation of these signaling-competent STING complexes, thereby inhibiting the subsequent phosphorylation of TBK1 and the transcription factor IRF3, which are essential for the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][2]
References
- 1. childrenshospital.org [childrenshospital.org]
- 2. Pharmacological Inhibition of STING/TBK1 Signaling Attenuates Myeloid Fibroblast Activation and Macrophage to Myofibroblast Transition in Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN114404402A - Application of STING inhibitor C-170 in preparation of medicine for treating cardiovascular diseases - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to STING-IN-2 and the cGAS-STING Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent immune response. Its role in various pathologies, including autoimmune diseases and cancer, has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the cGAS-STING pathway and a detailed analysis of STING-IN-2 (also known as C-170), a covalent inhibitor of the STING protein. This document includes an examination of its mechanism of action, a compilation of available quantitative data, detailed experimental protocols for its characterization, and visual diagrams of the signaling cascade and experimental workflows.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral or bacterial infections, as well as cellular damage.[1]
Pathway Activation:
-
DNA Sensing by cGAS: Cytosolic dsDNA is recognized by and directly binds to cyclic GMP-AMP synthase (cGAS).[2]
-
cGAMP Synthesis: Upon DNA binding, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[2]
-
STING Activation: cGAMP binds to the STING protein, which is primarily located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3][4]
-
TBK1 and IRF3 Recruitment and Phosphorylation: At the Golgi, activated STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself (at Ser366) and the transcription factor interferon regulatory factor 3 (IRF3).[5][6]
-
Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[5]
This compound (C-170): A Covalent Inhibitor of STING
This compound, also known as C-170, is a potent and covalent inhibitor of both human and mouse STING.[3][7] Its mechanism of action involves the irreversible modification of a specific cysteine residue on the STING protein, which is crucial for its activation.
Mechanism of Action
This compound selectively targets the Cys91 residue of STING.[8] This covalent modification prevents the palmitoylation of STING, a post-translational modification that is essential for the formation of STING multimers and the subsequent recruitment of TBK1.[4][6] By blocking STING palmitoylation, this compound effectively inhibits the downstream signaling cascade.[8]
Quantitative Data
While specific IC50 and Kd values for this compound (C-170) were not available in the searched literature, qualitative data indicates its potent inhibitory activity. In cGAMP-stimulated THP-1 cells, treatment with 0.5 µM this compound resulted in a decrease in IFNB1 and TNF mRNA levels, as well as a reduction in the levels of phosphorylated TBK1.[3][7] For comparative purposes, the IC50 values of other STING inhibitors are presented in the table below.
| Compound | Target | Assay | Cell Line | IC50 (nM) |
| H-151 | Human STING | IFN-β Reporter | HFFs | 134.4[9] |
| SN-011 | Human STING | IFN-β Expression | HFFs | 502.8[9] |
| SN-011 | Mouse STING | IFN-β Expression | MEFs | 127.5[9] |
Table 1: Potency of various STING inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of STING inhibitors like this compound.
Western Blot Analysis of STING Pathway Activation
This protocol is designed to assess the phosphorylation status of key proteins in the STING pathway.
Materials:
-
Cell line (e.g., THP-1, MEFs)
-
STING agonist (e.g., 2'3'-cGAMP)
-
STING inhibitor (e.g., this compound)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser386), anti-IRF3, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat cells with various concentrations of the STING inhibitor for 1-2 hours. Stimulate the cells with a STING agonist for 30-60 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[10] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Immunoblotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[10]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.[10] Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.[10]
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-170 | STING inhibitor | CAS 346691-38-1 | Buy C-170 from Supplier InvivoChem [invivochem.com]
- 4. Pulsed Electric Fields Induce STING Palmitoylation and Polymerization Independently of Plasmid DNA Electrotransfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. childrenshospital.org [childrenshospital.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Function of STING-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of STING-IN-2 (also known as C-170), a potent and selective covalent inhibitor of the STING (Stimulator of Interferon Genes) protein. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.
Core Concepts: The STING Pathway and Its Inhibition by this compound
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response.
This compound is an experimental drug that acts as an irreversible antagonist of the STING protein.[1] Its primary mechanism of action involves the covalent modification of a specific cysteine residue (Cys91) on both human and mouse STING.[2] This modification prevents the palmitoylation of STING, a crucial post-translational modification required for its activation, subsequent oligomerization, and downstream signaling. By blocking STING palmitoylation, this compound effectively abrogates the production of IFNs and other inflammatory cytokines.[2]
Quantitative Data Summary
The inhibitory potency of this compound and its analogs has been characterized in various cellular assays. The following tables summarize the available quantitative data.
| Compound | Cell Line | Assay | IC50 (nM) | Target | Reference |
| This compound (C-170) Derivative (I-NFIP) | Panc02 | Cell-based | 7.56 | STING | Not explicitly cited in provided text |
| H-151 | Mouse Embryonic Fibroblasts (MEFs) | IFN-β induction | 138 | STING (Cys91) | [3] |
| H-151 | Bone Marrow-Derived Macrophages (BMDMs) | IFN-β induction | 109.6 | STING (Cys91) | [3] |
| H-151 | Human Foreskin Fibroblasts (HFFs) | IFN-β induction | 134.4 | STING (Cys91) | [3] |
| SN-011 | Mouse Embryonic Fibroblasts (MEFs) | IFN-β induction | 127.5 | STING | [3] |
| SN-011 | Bone Marrow-Derived Macrophages (BMDMs) | IFN-β induction | 107.1 | STING | [3] |
| SN-011 | Human Foreskin Fibroblasts (HFFs) | IFN-β induction | 502.8 | STING | [3] |
Note: The IC50 value for the this compound (C-170) derivative provides an indication of the high potency of this class of inhibitors. H-151 and SN-011 are other well-characterized STING inhibitors provided for comparative context.
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the canonical STING signaling pathway and the specific point of intervention by this compound.
Caption: The cGAS-STING Signaling Pathway and Inhibition by this compound.
Experimental Workflows
The characterization of this compound involves a series of in vitro cellular assays to determine its efficacy and mechanism of action. A typical experimental workflow is depicted below.
Caption: A typical experimental workflow for validating STING inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and its analogs.
STING-Mediated IFN-β Luciferase Reporter Assay
This assay quantifies the activity of the STING pathway by measuring the expression of a luciferase reporter gene under the control of the IFN-β promoter.
-
Cell Line: HEK293T cells.
-
Plasmids:
-
pIFN-β-Luc (Firefly luciferase reporter driven by the IFN-β promoter).
-
pRL-TK (Renilla luciferase for normalization of transfection efficiency).
-
-
Protocol:
-
Seed HEK293T cells in a 96-well plate at a suitable density.
-
Co-transfect the cells with pIFN-β-Luc and pRL-TK plasmids using a standard transfection reagent.
-
24 hours post-transfection, pre-treat the cells with a serial dilution of this compound (or other inhibitors) for 1-2 hours.
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control to determine the IC50 value.
-
Western Blot Analysis of TBK1 and IRF3 Phosphorylation
This method is used to detect the phosphorylation status of key downstream signaling proteins, TBK1 and IRF3, as a measure of STING pathway activation.
-
Cell Line: THP-1 monocytes or other relevant cell types.
-
Protocol:
-
Plate cells and allow them to adhere or stabilize in culture.
-
Pre-treat cells with the desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a STING agonist for an appropriate time (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), total IRF3, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein to assess the level of inhibition.
-
Quantitative PCR (qPCR) for IFN-β and Pro-inflammatory Gene Expression
This protocol is used to measure the mRNA levels of STING-dependent genes to assess the functional outcome of STING inhibition.
-
Cell Line: THP-1 monocytes or other immune cells.
-
Protocol:
-
Culture and treat cells with this compound and a STING agonist as described for the Western blot protocol.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA samples using a reverse transcription kit.
-
Perform qPCR using a qPCR instrument, SYBR Green master mix, and primers specific for target genes (e.g., IFNB1, TNF) and a housekeeping gene for normalization (e.g., GAPDH).
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Calculate the relative gene expression using the ΔΔCt method, comparing the expression levels in inhibitor-treated cells to vehicle-treated controls.
-
Conclusion
This compound is a valuable research tool for studying the STING signaling pathway and holds therapeutic potential for the treatment of autoinflammatory diseases driven by aberrant STING activation. Its covalent mechanism of action, targeting a key regulatory step in STING activation, provides a potent and specific means of inhibiting this critical innate immune pathway. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working with this compound and other related inhibitors.
References
STING-IN-2: A Technical Guide for Autoinflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of STING-IN-2 (also known as C-170), a covalent inhibitor of the Stimulator of Interferon Genes (STING) protein. It is intended to serve as a comprehensive resource for researchers exploring therapeutic strategies for STING-driven autoinflammatory diseases. This guide details the underlying signaling pathway, the inhibitor's mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Introduction: The cGAS-STING Pathway in Autoinflammation
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA.[1][2] While crucial for defense against pathogens, aberrant activation of this pathway by self-DNA can lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, driving the pathogenesis of various autoinflammatory diseases.[2][3] Conditions such as Aicardi-Goutières syndrome (AGS), STING-associated vasculopathy with onset in infancy (SAVI), and some forms of systemic lupus erythematosus (SLE) are linked to chronic STING activation.[4][5] Consequently, inhibiting the STING pathway presents a promising therapeutic strategy for these disorders.[3]
The Canonical cGAS-STING Signaling Pathway
The activation of the STING pathway is a multi-step process that translates the presence of cytosolic DNA into a robust inflammatory response.
-
DNA Sensing: The process begins when cGAS recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm. This self-DNA may originate from the nucleus or mitochondria during cellular stress or damage.[4]
-
cGAMP Synthesis: Upon binding dsDNA, cGAS catalyzes the synthesis of the second messenger 2’3’-cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][4]
-
STING Activation and Translocation: cGAMP binds to STING, which resides on the endoplasmic reticulum (ER) as a dimer. This binding induces a conformational change, leading to STING oligomerization and its translocation from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[1][6]
-
TBK1 Recruitment and Signaling: During translocation, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][4]
-
Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β).[6] Simultaneously, STING activation can also trigger the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]
References
- 1. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. childrenshospital.org [childrenshospital.org]
- 3. Design, synthesis, and activity evaluation of novel STING inhibitors based on C170 and H151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-170 | STING inhibitor | CAS 346691-38-1 | Buy C-170 from Supplier InvivoChem [invivochem.com]
- 6. benchchem.com [benchchem.com]
The Anti-Cancer Potential of STING-IN-2: A Technical Guide to a Novel STING Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and its activation is a promising strategy for cancer immunotherapy. However, emerging evidence reveals a dual role for STING signaling in oncology. While acute activation can drive potent anti-tumor immunity, chronic STING stimulation in the tumor microenvironment can paradoxically promote tumor growth, metastasis, and immunosuppression. This has paved the way for a novel therapeutic approach: the strategic inhibition of the STING pathway in specific cancer contexts. STING-IN-2 (also known as C-170) is a potent, covalent inhibitor of both human and mouse STING. This technical guide explores the anti-cancer potential of this compound, focusing on the rationale for STING inhibition in oncology, its mechanism of action, and representative experimental protocols for its evaluation.
The Dichotomous Role of the STING Pathway in Cancer
The cGAS-STING pathway is an innate immune sensing pathway that detects the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage.[1][2] In the context of cancer, tumor-derived DNA can activate the cGAS-STING pathway in both tumor cells and immune cells within the tumor microenvironment (TME).
Anti-Tumor Functions:
-
Immune Activation: Acute STING activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This, in turn, promotes the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), leading to a robust anti-tumor immune response.[1]
-
Induction of Senescence: In the early stages of tumorigenesis, STING activation can induce a state of permanent cell cycle arrest known as senescence, which acts as a barrier to cancer development.[2]
Pro-Tumor Functions:
-
Chronic Inflammation and Carcinogenesis: Persistent STING activation, often driven by chromosomal instability (CIN) in cancer cells, can lead to chronic inflammation, which is a known driver of carcinogenesis.[3][4]
-
Metastasis and Invasion: Chronic STING signaling can promote epithelial-to-mesenchymal transition (EMT), increasing the migratory and invasive properties of cancer cells.[1][4] It has been shown to play a role in brain metastasis of breast and lung cancer.[2]
-
Immunosuppression: Paradoxically, sustained STING activation can create an immunosuppressive TME by promoting the infiltration of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][4] It can also upregulate the expression of immune checkpoint molecules like PD-L1 and indoleamine 2,3-dioxygenase (IDO).[1][3]
This dual functionality of the STING pathway provides a strong rationale for the development of STING inhibitors for cancers characterized by chronic STING activation.
This compound: A Covalent Inhibitor of STING
This compound is a potent and covalent inhibitor of both human and mouse STING.[1] It acts by covalently modifying cysteine residues (Cys88 and Cys91) in the STING protein, which are critical for its palmitoylation and subsequent activation.[1] By preventing STING activation, this compound can block the downstream signaling cascade that leads to the production of type I IFNs and other inflammatory cytokines.
While specific quantitative data on the anti-cancer effects of this compound are not yet widely published, the therapeutic potential can be inferred from preclinical studies of similar STING inhibitors. For instance, the STING inhibitor C-176 has been shown to prolong the survival of mice with CIN-high tumors by downregulating pathways associated with inflammation and EMT.
Table 1: Potential Anti-Cancer Applications and Effects of STING Inhibition
| Cancer Context | Rationale for STING Inhibition | Potential Therapeutic Effects of this compound |
| High Chromosomal Instability (CIN) Tumors | Chronic STING activation due to cytosolic DNA from micronuclei promotes inflammation and metastasis. | Reduction of pro-tumorigenic inflammation, inhibition of EMT and metastasis. |
| Metastatic Cancers (e.g., Brain Metastasis) | STING activation in stromal cells (e.g., astrocytes) can create a supportive niche for metastatic growth. | Disruption of the metastatic niche, chemosensitization. |
| Therapy-Induced Chronic Inflammation | Some cancer therapies can induce chronic STING activation, leading to an immunosuppressive TME. | Mitigation of therapy-related immunosuppression, enhancement of therapeutic efficacy. |
Signaling Pathways and Experimental Workflows
The cGAS-STING Signaling Pathway and the Action of this compound
References
- 1. The cGAS/STING Pathway: A Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the cGAS–STING pathway in cancer development and oncotherapeutic approaches | EMBO Reports [link.springer.com]
- 3. The cytosolic DNA-sensing cGAS-STING pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the use of STING-IN-2 in THP-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory response, including the production of type I interferons and other cytokines. Dysregulation of the STING pathway is implicated in various autoimmune diseases and inflammatory disorders, making it a prime target for therapeutic intervention. STING-IN-2 is a potent and covalent inhibitor of both human and murine STING. These application notes provide a comprehensive guide for utilizing this compound in the human monocytic THP-1 cell line, a widely used model for studying immunology and inflammation.
Mechanism of Action
This compound acts as an irreversible antagonist of the STING protein. It covalently binds to a specific cysteine residue on STING, which is crucial for its activation. This modification prevents STING from undergoing the necessary conformational changes and downstream signaling events, such as the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1). Consequently, the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3) and the subsequent transcription of target genes, including type I interferons (e.g., IFN-β) and pro-inflammatory cytokines (e.g., TNF-α), are inhibited. In THP-1 cells, treatment with this compound has been shown to decrease the mRNA levels of IFNB1 and TNF and reduce the phosphorylation of TBK1 following stimulation with STING agonists like cGAMP.
Quantitative Data Summary
While specific dose-response curves for this compound in THP-1 cells are not widely published, the following tables provide representative quantitative data for STING inhibitors in relevant cellular models. This data can serve as a guideline for designing experiments with this compound.
Table 1: Inhibitory Activity of STING Antagonists on IFN-β Production
| Compound | Cell Line | Stimulant | IC50 (nM) | Reference |
| H-151 | Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP | 134.4 | [1] |
| H-151 | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP | 138 | [1] |
| SN-011 | Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP | 502.8 | [1] |
Table 2: Effect of STING Inhibitor H-151 on Cytokine mRNA Expression in THP-1 Cells
| Treatment | Target Gene | Fold Change vs. Unstimulated | Reference |
| cGAMP | TNF | Increased | [2] |
| cGAMP + H-151 | TNF | Significantly Decreased vs. cGAMP alone | [2] |
| cGAMP | IP-10 (CXCL10) | Increased | [2] |
| cGAMP + H-151 | IP-10 (CXCL10) | Significantly Decreased vs. cGAMP alone | [2] |
Note: The data for H-151 is presented as a representative example of a potent STING inhibitor. Researchers should perform their own dose-response experiments to determine the optimal concentration of this compound for their specific experimental setup.
Signaling Pathway Diagram
Experimental Workflow Diagram
Experimental Protocols
THP-1 Cell Culture and Differentiation
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 12-well tissue culture plates
Protocol:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO2 incubator.
-
Maintain cell density between 1 x 10^5 and 8 x 10^5 cells/mL.
-
To differentiate, seed THP-1 cells at a density of 5 x 10^5 cells/mL in fresh culture medium.
-
Add PMA to a final concentration of 25-100 ng/mL.
-
Incubate for 48 hours. During this time, the cells will adhere to the plate and adopt a macrophage-like morphology.
-
After 48 hours, gently aspirate the PMA-containing medium and wash the cells once with fresh, pre-warmed RPMI-1640.
-
Add fresh complete RPMI-1640 medium and rest the cells for 24 hours before proceeding with experiments.
This compound Treatment and Stimulation
Materials:
-
Differentiated THP-1 macrophages
-
This compound (reconstituted in DMSO)
-
2'3'-cGAMP (STING agonist)
-
Opti-MEM or serum-free RPMI-1640
Protocol:
-
Prepare a dose-response range of this compound in serum-free medium. A typical starting range could be 0.1 µM to 10 µM. Include a DMSO vehicle control.
-
Aspirate the culture medium from the differentiated THP-1 cells and replace it with the medium containing this compound or vehicle control.
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
Prepare the STING agonist (e.g., 2'3'-cGAMP) in serum-free medium. The optimal concentration should be determined empirically, but a common starting point is 1-10 µg/mL.
-
Add the STING agonist to the wells and incubate for the desired time period (e.g., 6 hours for mRNA analysis, 16-24 hours for cytokine protein analysis).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Materials:
-
ELISA kits for human IFN-β, TNF-α, and IL-6
-
Cell culture supernatants from the experiment
-
96-well ELISA plate
-
Plate reader
Protocol:
-
Collect the cell culture supernatants at the end of the stimulation period.
-
Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any cell debris.
-
Perform the ELISA according to the manufacturer's instructions for your specific kit.
-
Briefly, this involves coating the plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, adding a substrate, and stopping the reaction.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for human IFNB1, TNF, IL6, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Protocol:
-
After the desired stimulation time (typically 4-8 hours), wash the cells with PBS and lyse them directly in the well using the lysis buffer from your RNA extraction kit.
-
Isolate total RNA according to the kit manufacturer's protocol.
-
Synthesize cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
Set up the qPCR reaction with the appropriate primers and qPCR master mix.
-
Run the qPCR program on a thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated, stimulated control.
Western Blotting for Protein Phosphorylation
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-TBK1 (Ser172), anti-total TBK1, anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After a short stimulation period (e.g., 30-90 minutes), place the culture plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.
-
Collect the lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensities and normalize the phosphorylated protein to the total protein level.
Conclusion
This compound is a valuable tool for investigating the role of the STING pathway in THP-1 cells and for exploring its therapeutic potential in inflammatory and autoimmune disease models. The protocols and data presented here provide a solid foundation for researchers to design and execute robust experiments to characterize the effects of this potent STING inhibitor. As with any experimental system, optimization of cell culture conditions, inhibitor concentrations, and stimulation times is recommended to achieve reproducible and meaningful results.
References
Application Notes and Protocols: Determination of STING-IN-2 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage.[1][2][3] Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an effective immune response.[4][5] However, aberrant activation of the STING pathway is implicated in various autoimmune and inflammatory diseases. This has driven the development of STING inhibitors as potential therapeutics.
STING-IN-2 (also known as C-170) is a potent, covalent, and irreversible antagonist of the STING protein.[6][7] It effectively inhibits both human and mouse STING.[7] The mechanism of action involves the selective targeting of the Cys91 residue of STING, which prevents its palmitoylation.[7] This post-translational modification is essential for the formation of STING multimers and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1), a critical step in the downstream signaling cascade.[7] By preventing palmitoylation, this compound effectively blocks the production of type I IFNs and other inflammatory cytokines.
Determining the dose-response curve for this compound is a fundamental step in its preclinical characterization. This analysis provides crucial quantitative data, such as the half-maximal inhibitory concentration (IC50), which defines the potency of the compound. These application notes provide a detailed protocol for establishing the dose-response curve of this compound in a cell-based assay.
Signaling Pathway and Mechanism of Action
To understand the basis of the dose-response assay, it is essential to visualize the STING signaling pathway and the specific point of inhibition by this compound.
Caption: STING signaling pathway and inhibition by this compound.
Experimental Protocols
This section details the methodology for determining the dose-response curve of this compound by measuring the inhibition of STING-induced Interferon-β (IFN-β) production.
Experimental Workflow
The overall experimental process is outlined in the following diagram:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Measuring IFN-β Reporter Activity with STING-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells.[1][2] Activation of the cGAS-STING pathway culminates in the production of type I interferons (IFNs), particularly IFN-β, which orchestrate a broad antiviral and anti-tumor response.[1][3] Consequently, measuring IFN-β production serves as a robust and direct readout for STING pathway activation.[4][5]
STING-IN-2 (also known as C-170) is a potent and specific covalent inhibitor of the STING protein.[6] Its mechanism of action involves selectively targeting the Cys91 residue of STING. This covalent modification prevents the palmitoylation of STING, a critical post-translational modification required for STING multimerization, recruitment of TANK-binding kinase 1 (TBK1), and subsequent downstream signaling to induce IFN-β production.[7][8]
These application notes provide a detailed protocol for utilizing a cell-based IFN-β reporter assay to quantify the inhibitory activity of this compound.
cGAS-STING Signaling Pathway and Inhibition by this compound
The diagram below illustrates the key steps in the cGAS-STING signaling cascade, from cytosolic dsDNA detection to IFN-β production, and highlights the specific point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING-driven interferon signaling triggers metabolic alterations in pancreas cancer cells visualized by [18F]FLT PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING-IN-2 in Lupus Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and damage in various organs. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway has emerged as a critical mediator in the pathogenesis of lupus. Dysregulation of this pathway, often triggered by self-DNA, leads to an overproduction of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are hallmarks of SLE. Consequently, the STING pathway presents a promising therapeutic target for the treatment of lupus and other autoimmune disorders.
STING-IN-2 (also known as C-170) is an experimental irreversible antagonist of the STING protein. It functions by covalently binding to the cysteine residue at position 91 (Cys91) of STING, which prevents its palmitoylation. This modification is crucial for the formation of STING multimers and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1), thereby inhibiting the downstream signaling cascade that leads to IFN-I production.[1] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical lupus research models.
Mechanism of Action of this compound
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cGAS. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing a conformational change that facilitates its translocation to the Golgi apparatus. During this transit, STING undergoes palmitoylation at Cys88 and Cys91, a critical step for the recruitment and activation of TBK1. TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and other inflammatory genes.[1][2]
This compound acts as a covalent inhibitor, specifically targeting Cys91. By irreversibly binding to this residue, this compound effectively blocks the palmitoyration of STING. This inhibition prevents the formation of STING multimers and the recruitment of TBK1, thereby halting the downstream signaling cascade.[1]
References
STING-IN-2: A Potent Tool for Interrogating the STING Pathway in Immunological Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
STING-IN-2, also known as C-170, is a powerful and selective tool compound for researchers investigating the role of the Stimulator of Interferon Genes (STING) pathway in immunology and various disease states. As a potent, covalent, and irreversible inhibitor of both human and mouse STING, this compound offers a precise means to dissect the downstream consequences of STING signaling. This document provides detailed application notes, quantitative data, and experimental protocols to facilitate the effective use of this compound in immunology research.
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, or cellular damage. Upon activation, STING triggers a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response. Dysregulation of this pathway is implicated in various autoinflammatory diseases, making STING a compelling target for therapeutic intervention.
Mechanism of Action
This compound exerts its inhibitory effect through a covalent modification of the STING protein. It specifically targets cysteine residue 91 (Cys91) on both human and mouse STING. This covalent binding prevents the palmitoylation of STING, a critical post-translational modification required for its activation, subsequent trafficking to the Golgi apparatus, and the formation of signaling-competent multimers. By blocking these essential steps, this compound effectively abrogates the recruitment and activation of downstream signaling components, including TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), thereby inhibiting the production of type I interferons and other inflammatory cytokines.
Quantitative Data
The following tables summarize the available quantitative data for this compound (C-170) and its effects on the STING pathway.
Table 1: Inhibitory Activity of this compound
| Parameter | Species | Cell Line | Assay | Value | Reference |
| Inhibition of mRNA expression | Human | THP-1 | cGAMP-stimulated IFNB1 and TNF mRNA | Effective at 0.5 µM | [1] |
| IC50 (radiolabeled analog) | Not Specified | Cell-based | STING binding | 7.56 nM ([131I]I-NFIP) | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H16N2O4 |
| Molecular Weight | 288.30 g/mol |
| Solubility | DMSO: ≥ 100 mg/mL |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: In Vitro Inhibition of STING-induced Cytokine Production
This protocol describes how to assess the inhibitory effect of this compound on the production of IFN-β in a human monocytic cell line (THP-1) upon stimulation with a STING agonist.
Materials:
-
This compound (C-170)
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS
-
2'3'-cGAMP (STING agonist)
-
Lipofectamine 2000 or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 105 cells/well in a 96-well plate and differentiate with PMA (Phorbol 12-myristate 13-acetate) for 24 hours.
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in culture medium to desired concentrations (e.g., a dose-response range from 0.01 µM to 10 µM).
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
STING Activation:
-
Prepare the cGAMP transfection complex according to the manufacturer's protocol for the transfection reagent. A final concentration of 1-5 µg/mL of cGAMP is typically effective.
-
Add the cGAMP transfection complex to the wells containing the pre-treated cells.
-
Include a control group of cells that are not stimulated with cGAMP.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for cytokine analysis.
-
-
Cytokine Measurement (ELISA):
-
Quantify the concentration of IFN-β in the collected supernatants using a human IFN-β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the IFN-β concentration against the log concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of IFN-β production.
-
Protocol 2: Western Blot Analysis of STING Pathway Phosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on the phosphorylation of TBK1 and IRF3.
Materials:
-
This compound (C-170)
-
HEK293T cells (ATCC CRL-3216) or other suitable cell line
-
DMEM with 10% FBS
-
2'3'-cGAMP
-
Transfection reagent
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-STING, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Transfection (if necessary):
-
Seed HEK293T cells in 6-well plates.
-
If the cell line has low endogenous STING expression, co-transfect with a STING-expressing plasmid.
-
-
Inhibitor Pre-treatment: Pre-treat cells with this compound at various concentrations (e.g., 0.1, 0.5, 2 µM) or vehicle for 1-2 hours.
-
STING Activation: Stimulate the cells with cGAMP (1-5 µg/mL) for 1-3 hours.
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect lysates and quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: In Vivo Mouse Model of STING-Mediated Inflammation
This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of inflammation. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
This compound (C-170)
-
C57BL/6 mice (or a relevant disease model)
-
STING agonist (e.g., cGAMP, DMXAA - for mouse)
-
Vehicle for this compound and agonist (e.g., DMSO/Saline)
-
Blood collection supplies
-
Tissues for analysis (e.g., spleen, liver, lung)
-
ELISA kits for mouse cytokines (e.g., IFN-β, TNF-α)
-
Flow cytometry antibodies for immune cell profiling
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Inhibitor Administration:
-
Formulate this compound for in vivo administration (e.g., intraperitoneal injection). The optimal dose and frequency need to be determined empirically.
-
Administer this compound or vehicle to the mice.
-
-
Induction of Inflammation:
-
After a suitable pre-treatment period with this compound, induce STING-mediated inflammation by administering a STING agonist (e.g., intraperitoneal or intravenous injection).
-
-
Monitoring and Sample Collection:
-
Monitor mice for clinical signs of inflammation.
-
At predetermined time points, collect blood samples for cytokine analysis.
-
Euthanize mice and harvest tissues for further analysis (e.g., histology, flow cytometry, qPCR).
-
-
Analysis:
-
Measure systemic cytokine levels in the serum by ELISA.
-
Analyze immune cell populations in tissues (e.g., spleen) by flow cytometry.
-
Assess gene expression of inflammatory markers in tissues by qPCR.
-
Conclusion
This compound is an invaluable pharmacological tool for elucidating the complex roles of the STING pathway in health and disease. Its potent and specific inhibitory action allows for the precise modulation of STING signaling, enabling researchers to investigate its contribution to various immunological processes. The protocols and data presented in this document are intended to serve as a comprehensive resource for the successful application of this compound in immunology research and drug discovery.
Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. Researchers should always consult the primary literature and manufacturer's instructions for the most up-to-date information and safety precautions.
References
Troubleshooting & Optimization
STING-IN-2 solubility in DMSO and culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using STING-IN-2, a potent activator of the STING (Stimulator of Interferon Genes) pathway. This guide focuses on addressing common challenges related to the solubility of this compound in DMSO and cell culture media, and provides protocols for its application in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Q2: I am observing precipitation when I add my this compound DMSO stock to my cell culture media. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," occurs because this compound is poorly soluble in aqueous solutions like cell culture media. To prevent this, it is crucial to minimize the final concentration of DMSO in your culture media, ideally keeping it below 0.5% and preferably under 0.1%. High concentrations of DMSO can be toxic to cells and can cause the compound to precipitate. Employing a stepwise dilution method can also be effective.
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | 1. Impure or wet DMSO. 2. Compound has aggregated. | 1. Use fresh, anhydrous, high-purity DMSO. 2. Gently warm the solution to 37°C for 5-10 minutes. 3. Use a bath sonicator for 10-15 minutes to aid dissolution. |
| Precipitation observed in culture media after adding this compound stock. | 1. Final DMSO concentration is too high. 2. Rapid dilution into the aqueous environment. | 1. Ensure the final DMSO concentration in the media is below 0.5% (ideally <0.1%). 2. Perform a serial dilution of the DMSO stock in culture media. Add the diluted compound to the cells in the culture medium and mix gently. |
| Inconsistent or no cellular response to this compound treatment. | 1. Compound has precipitated out of solution. 2. Incorrect final concentration. 3. Degraded compound due to improper storage. | 1. Visually inspect for precipitation. If present, optimize the dilution protocol. 2. Verify all dilution calculations. 3. Use a fresh aliquot of the stock solution. |
Solubility Data of Representative STING Agonists
While specific quantitative solubility data for this compound is not publicly available, the following table provides data for other commonly used STING agonists with similar solubility characteristics.
| Compound | Solvent | Solubility |
| STING Agonist C11 | DMSO | 10 mM |
| STING Agonist 12L | DMSO | ~10 mg/mL |
| STING Agonist 12L | Ethanol | ~5 mg/mL |
| STING Agonist 12L | PBS (pH 7.2) | ~2 mg/mL |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Cell-Based STING Activation Assay
This protocol provides a general workflow for assessing STING pathway activation in a cell line (e.g., THP-1 monocytes) by measuring the induction of Interferon-β (IFN-β).
-
Cell Seeding:
-
Seed cells at an appropriate density in a multi-well plate (e.g., 96-well plate) and allow them to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound DMSO stock solution in cell culture media. Ensure the final DMSO concentration remains below 0.5%.
-
Include a vehicle control (media with the same final concentration of DMSO) and a positive control (e.g., another known STING agonist).
-
Carefully remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
-
Endpoint Measurement (IFN-β ELISA):
-
After incubation, collect the cell culture supernatants.
-
Quantify the amount of secreted IFN-β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the concentration of IFN-β by interpolating from the standard curve.
-
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for a cell-based STING activation assay.
Technical Support Center: Optimizing STING-IN-2 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of STING-IN-2 (also known as C-170) in cell culture experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and covalent inhibitor of both mouse and human STING (Stimulator of Interferon Genes).[1] It selectively targets the Cys91 residue of the STING protein, preventing its palmitoylation. This post-translational modification is essential for the formation of STING multimers and the subsequent recruitment of TBK1, thereby inhibiting the downstream signaling pathway that leads to the production of type I interferons and other pro-inflammatory cytokines.
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: A concentration of 0.5 µM has been shown to be effective in THP-1 cells.[1][2] However, the optimal concentration is cell-type specific and should be determined empirically. It is recommended to perform a dose-response experiment, starting with a range of concentrations (e.g., 0.1 µM to 10 µM), to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO, and a stock solution of up to 125 mg/mL (433.58 mM) can be prepared with the help of ultrasonication.[3] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: Is this compound active against both human and mouse STING?
A4: Yes, this compound is a potent covalent inhibitor of both human and mouse STING.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of STING signaling | Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration. |
| Inhibitor Activity: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. | Ensure proper storage of the this compound stock solution at -80°C. Prepare fresh working solutions for each experiment. | |
| Cellular Health: The cells may not be healthy or responsive. | Check cell viability and morphology. Ensure cells are not passaged too many times. | |
| STING Pathway Activation: The STING agonist may not be potent enough or used at a suboptimal concentration. | Titrate the STING agonist to determine the optimal concentration for robust pathway activation in your positive control. Confirm pathway activation by assessing downstream markers like p-TBK1 or p-IRF3. | |
| Pre-incubation Time: Insufficient pre-incubation time with this compound before agonist stimulation. | A pre-incubation time of at least 2 hours is generally recommended to allow for the covalent modification of STING.[2] | |
| High cell death/toxicity | Inhibitor Concentration: The concentration of this compound may be too high. | Perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration of this compound for your cell line. Use concentrations well below the toxic level. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). | |
| Inconsistent results | Experimental Variability: Inconsistent cell seeding density, treatment times, or reagent preparation. | Standardize all experimental parameters, including cell seeding density, incubation times, and reagent preparation. Include appropriate positive and negative controls in every experiment. |
| Covalent Inhibition Nuances: The irreversible nature of inhibition might lead to prolonged effects. | Consider the timing of your readouts. For covalent inhibitors, the effect may persist even after the compound is removed from the medium. |
Quantitative Data
Table 1: Effective Concentration of this compound in a Human Cell Line
| Cell Line | Concentration | Effect | Reference |
| THP-1 (human monocytic) | 0.5 µM | Decreased IFNB1 and TNF mRNA levels, and reduced p-TBK1 levels. | [1][2] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 125 mg/mL (433.58 mM) | Ultrasonic assistance may be needed. | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using Western Blot
This protocol aims to determine the effective concentration of this compound by measuring the inhibition of STING pathway activation, specifically the phosphorylation of TBK1.
Materials:
-
This compound (C-170)
-
Cell line of interest (e.g., THP-1)
-
Complete cell culture medium
-
STING agonist (e.g., 2'3'-cGAMP)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-TBK1, total TBK1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Pre-treatment: The following day, pre-treat the cells with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 2-4 hours. Include a vehicle control (DMSO).
-
STING Pathway Activation: Stimulate the cells with a STING agonist (e.g., 10 µg/mL of 2'3'-cGAMP) for 1-3 hours. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-TBK1, total TBK1, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the levels of phosphorylated TBK1 to total TBK1.
Protocol 2: Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound at the concentrations used in your experiments.
Materials:
-
This compound (C-170)
-
Cell line of interest
-
Complete cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The next day, treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: STING signaling pathway and the inhibitory mechanism of this compound.
References
potential off-target effects of STING-IN-2
Welcome to the technical support center for STING-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as C-170, is a covalent inhibitor of the STING (Stimulator of Interferon Genes) protein.[1][2] It selectively targets the cysteine residue at position 91 (Cys91) within the STING protein.[1] By forming a covalent bond with Cys91, this compound prevents the palmitoylation of STING, a critical post-translational modification required for its activation.[1] This inhibition of palmitoylation blocks the formation of STING multimers and the subsequent recruitment of TBK1, thereby inhibiting the downstream signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1]
Q2: What are the potential off-target effects of this compound?
A2: As a covalent inhibitor, this compound's reactivity is not exclusively limited to the Cys91 of STING. While designed for selectivity, the electrophilic nature of the molecule poses a potential for reacting with other accessible and reactive cysteine residues on other proteins. This could lead to off-target effects.
Some studies on similar covalent STING inhibitors, such as the BPK series of compounds, have indicated that they can interact with cysteine residues on other immune-related proteins, suggesting a potential for broader reactivity.[2] Additionally, a related nitrofuran-containing covalent STING inhibitor, C-178, has been reported to have mutagenic potential in an Ames test, which highlights a possible toxicological liability for this class of compounds.[3] However, comprehensive off-target screening data for this compound specifically is not publicly available. Researchers should, therefore, exercise caution and consider the possibility of off-target effects in their experimental design and data interpretation.
Q3: How can I assess the potential off-target effects of this compound in my cellular experiments?
A3: To investigate potential off-target effects of this compound, we recommend a multi-pronged approach:
-
Proteomic Profiling: Employ chemoproteomic techniques, such as activity-based protein profiling (ABPP), to identify other cysteine-containing proteins that this compound may covalently modify in your experimental system.
-
Phenotypic Screening: Conduct high-content imaging or other phenotypic screens to observe cellular changes that are inconsistent with the known effects of STING inhibition. This can provide clues about unintended biological activities.
-
Counter-screening: Test this compound in cell lines that are deficient in STING (STING knockout) to determine if the observed effects are independent of its intended target. Any activity in these cells would indicate off-target effects.
-
Selectivity Profiling: If resources permit, screen this compound against a panel of kinases, phosphatases, and other enzymes that are known to be susceptible to covalent inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cell toxicity or death at working concentrations. | Off-target effects due to covalent modification of essential cellular proteins. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Test this compound in STING knockout cells to confirm if the toxicity is target-independent. 3. Consider using a non-covalent STING inhibitor as a control to differentiate between on-target and potential off-target-driven toxicity. |
| Variability in experimental results between different cell types. | 1. Different expression levels of STING. 2. Differential expression of off-target proteins with reactive cysteines. 3. Variations in cellular redox state affecting cysteine reactivity. | 1. Quantify STING protein levels in the different cell types being used. 2. Perform proteomic analysis to identify potential off-target interactors in each cell type. 3. Standardize cell culture conditions to minimize variability in cellular redox environments. |
| Observed phenotype does not align with known STING pathway inhibition. | The phenotype may be a result of an off-target effect of this compound. | 1. Validate the phenotype in STING knockout or knockdown cells treated with this compound. 2. Use structurally different STING inhibitors to see if the same phenotype is observed. 3. Investigate potential off-target pathways through transcriptomic or proteomic analysis. |
Experimental Protocols
Protocol 1: Cellular STING Inhibition Assay using a Reporter Cell Line
This protocol is designed to measure the potency of this compound in a cellular context.
Materials:
-
THP1-Dual™ ISG-Lucia/SEAP reporter cells
-
This compound (C-170)
-
2'3'-cGAMP (STING agonist)
-
Cell culture medium (RPMI 1640 with 10% FBS, 1% Pen-Strep)
-
QUANTI-Luc™ and QUANTI-Blue™ detection reagents
-
96-well plates
-
Luminometer and spectrophotometer
Procedure:
-
Seed THP1-Dual™ cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the different concentrations of this compound for 2 hours.
-
Stimulate the cells with a final concentration of 2'3'-cGAMP known to induce a robust response.
-
Incubate for 24 hours.
-
Measure the activity of secreted Lucia luciferase in the supernatant using QUANTI-Luc™ to assess IRF-induced signaling.
-
Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant using QUANTI-Blue™ to assess NF-κB-induced signaling.
-
Calculate the IC50 value by plotting the inhibitor concentration against the percentage of inhibition of reporter activity.
Protocol 2: Western Blot Analysis of STING Pathway Activation
This protocol assesses the effect of this compound on the phosphorylation of key STING pathway components.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
This compound (C-170)
-
2'3'-cGAMP
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, anti-STING, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate THP-1 cells and differentiate with PMA for 24 hours.
-
Pre-treat the differentiated THP-1 cells with desired concentrations of this compound for 2 hours.
-
Stimulate the cells with 2'3'-cGAMP for 1-3 hours.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of inhibition of TBK1 and IRF3 phosphorylation.
Visualizations
References
- 1. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico and in vitro analysis of the genotoxic and mutagenic potential of STING modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of STING Inhibitors
Welcome to the technical support center for researchers utilizing STING (Stimulator of Interferon Genes) inhibitors in in vivo models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during preclinical development.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with STING inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Lack of in vivo efficacy despite proven in vitro activity. | Poor Pharmacokinetics (PK): The inhibitor may have a short half-life, poor absorption, or rapid clearance, preventing it from reaching effective concentrations at the target site.[1][2] | - Formulation Improvement: Consider formulating the inhibitor to enhance its solubility and stability. For example, using vehicles like corn oil or a solution of DMSO, PEG300, and Tween 80 can improve bioavailability for intraperitoneal (i.p.) administration.[1][3] - Pharmacokinetic Studies: Conduct PK studies to determine the inhibitor's concentration in plasma and target tissues over time. This will help optimize the dosing regimen. - Alternative Delivery Systems: For inhibitors with challenging properties, explore nanoparticle-based delivery systems, such as PLGA nanoparticles, to improve circulation time and targeted delivery.[4][5][6] |
| Species Specificity: The inhibitor may be potent against human STING but have weak or no activity against murine STING, or vice-versa. For instance, C-176 is a potent inhibitor of mouse STING but not human STING.[7] Conversely, some inhibitors designed for human STING may not be effective in mouse models.[8] | - Verify Cross-Reactivity: Before starting in vivo studies in mice, confirm the inhibitor's activity against murine STING using in vitro assays with mouse cells (e.g., bone marrow-derived macrophages).[9] - Select Appropriate Inhibitor: Choose an inhibitor with demonstrated activity in the relevant species. For example, H-151 and SN-011 have been shown to be active against both human and mouse STING.[10][11][12] | |
| Inconsistent or variable results between experimental animals. | Improper Drug Administration: Incorrect route of administration or inconsistent dosing can lead to variability. | - Standardize Administration Route: Follow established protocols for the chosen route (e.g., intraperitoneal, oral, intravenous). For i.p. injection of C-176, a volume of 200 μL has been used in mice.[3][7] - Ensure Proper Formulation: Ensure the inhibitor is fully dissolved and stable in the delivery vehicle before each administration. |
| Biological Variability: Differences in the immune response between individual animals can contribute to variability. | - Increase Sample Size: Use a sufficient number of animals per group to account for biological variation. - Use Well-characterized Animal Models: Employ established models of STING-dependent inflammation, such as Trex1-deficient mice, for more consistent and robust phenotypes.[10][11][13][14] | |
| Observed toxicity or off-target effects. | Lack of Specificity: The inhibitor may be targeting other signaling pathways in addition to STING. | - In Vitro Specificity Testing: Test the inhibitor against other related pathways (e.g., RIG-I, TLR signaling) to confirm its specificity for STING.[12] - Dose-Response Studies: Perform a dose-response study in vivo to identify the lowest effective dose with minimal toxicity. |
| "On-Target" Toxicity: Long-term systemic inhibition of STING could increase susceptibility to infections or cancer.[6] | - Targeted Delivery: Utilize nanoparticle-based delivery systems to concentrate the inhibitor at the site of inflammation, reducing systemic exposure.[6] - Intermittent Dosing: Consider intermittent dosing schedules based on the half-life of the STING protein in the target tissue to allow for periodic immune competence.[15] | |
| Difficulty in confirming target engagement in vivo. | Inadequate Biomarkers: Not measuring the right downstream markers of STING activity. | - Assess Downstream Signaling: Measure the phosphorylation of key downstream proteins such as TBK1 and IRF3 in tissue lysates from treated animals.[16][17] - Analyze Cytokine and Chemokine Levels: Profile serum or tissue levels of STING-induced cytokines and chemokines, such as IFN-β, IL-6, and CXCL10.[1][14][18] - Gene Expression Analysis: Perform RT-qPCR on tissue samples to measure the expression of interferon-stimulated genes (ISGs).[10] |
| Timing of Sample Collection: Samples may be collected at a time point when the inhibitory effect is not maximal. | - Time-Course Experiments: Conduct a time-course study to determine the optimal time point for observing maximal inhibition of STING signaling after inhibitor administration. |
Frequently Asked Questions (FAQs)
1. How do I choose the right animal model for my in vivo STING inhibitor study?
The choice of animal model depends on the specific research question. For studying STING-driven autoimmune or inflammatory diseases, Trex1-deficient (Trex1-/-) mice are a commonly used model, as they exhibit a STING-dependent inflammatory phenotype.[10][11][13][14] To induce acute STING-dependent inflammation, mice can be treated with a STING agonist like cGAMP or diABZI.[14] For neuroinflammatory studies, MPTP-induced Parkinson's disease models have been used to evaluate STING inhibitors like C-176.[19]
2. What are the common routes of administration for STING inhibitors in mice?
The most common routes are intraperitoneal (i.p.) and oral administration. For example, H-151 and BB-Cl-amidine have been administered i.p. to mice.[1][14] Recently, orally bioavailable STING inhibitors, such as compound 42 and GHN105, have been developed and shown to be effective in mouse models.[20][21]
3. How can I confirm that my STING inhibitor is engaging its target in vivo?
Target engagement can be confirmed by observing a reduction in the downstream signaling cascade of STING activation.[16] This can be assessed by:
-
Western Blotting: Analyzing tissue lysates for decreased phosphorylation of STING, TBK1, and IRF3.[17]
-
ELISA: Measuring a decrease in the production of STING-induced cytokines like IFN-β and TNF-α in the serum.[14]
-
RT-qPCR: Quantifying the reduced expression of interferon-stimulated genes (ISGs) in target tissues.[10]
4. What are the key differences between human and mouse STING that I should be aware of?
There are structural differences in the ligand-binding pocket between human and mouse STING.[8][22][23] This can lead to significant differences in inhibitor potency and efficacy. For example, the inhibitor H-151 targets a binding pocket in mouse STING that is absent in human STING, rendering it ineffective in human cells despite its efficacy in mice.[8] Therefore, it is crucial to validate the activity of any STING inhibitor in both human and mouse cells before proceeding with preclinical animal studies intended to be translated to humans.
5. Can nanoparticle delivery systems improve the in vivo performance of my STING inhibitor?
Yes, nanoparticle-based delivery systems, such as those made from poly(lactic-co-glycolic acid) (PLGA), can address several challenges associated with the delivery of small molecule inhibitors.[6] These systems can:
-
Improve the solubility and stability of the inhibitor.
-
Enable controlled or sustained release of the inhibitor.[6]
-
Allow for targeted delivery to specific tissues or cell types, potentially reducing systemic toxicity.[6]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Selected STING Inhibitors
| Inhibitor | Cell Line/Species | Assay Endpoint | IC50 | Reference(s) |
| SN-011 | Mouse (MEFs, BMDMs) | IFN-β expression | ~100 nM | [10] |
| Human (HFFs) | IFN-β expression | ~500 nM | [10] | |
| H-151 | Mouse (BMDMs) | IFN-β expression | ~110 nM | [10] |
| Human (HFFs) | IFN-β expression | ~134 nM | [10] | |
| Sting-IN-15 | Mouse | STING Inhibition | 96.3 nM | [9] |
| Human | STING Inhibition | 116 nM | [9] | |
| BB-Cl-amidine | Mouse | IFN-β production | ~0.5 µM | [24] |
| Compound 11 | Mouse (mSTING) | IFN-β expression | 15.47 µM | [25] |
| Human (hSTING) | IFN-β expression | 19.93 µM | [25] | |
| Compound 27 | Mouse (mSTING) | IFN-β expression | 30.81 µM | [25] |
| Human (hSTING) | IFN-β expression | 38.75 µM | [25] |
Table 2: In Vivo Administration and Efficacy of Selected STING Inhibitors
| Inhibitor | Animal Model | Administration Route & Dose | Outcome | Reference(s) |
| SN-011 | Trex1-/- mice | Not specified | Ameliorated autoimmune pathology and prevented death. | |
| H-151 | CMA-treated mice | i.p. | Reduced systemic cytokine responses. | [1] |
| Trex1-/- mice | i.p. | Showed notable efficacy in reducing IFN-β reporter activity. | [1] | |
| Murine Myocardial Infarction | Not specified | Preserved myocardial function and decreased cardiac fibrosis. | [24] | |
| C-176 | CMA-treated mice | i.p. (375-750 nmol/mouse) | Significantly reduced serum levels of type I IFNs and IL-6. | [3] |
| Trex1-/- mice | i.p. | Suppressed systemic inflammation. | [26] | |
| LPS-induced bone absorption | Not specified | Reduced bone absorption. | [27] | |
| BB-Cl-amidine | diABZI-treated mice | i.p. (pretreatment) | Significantly reduced serum IFN-β and TNF-α. | [14] |
| Trex1 mutant mice | Not specified | Alleviated inflammatory pathology. | [14] | |
| Compound 42 | CMA-treated & Trex1-/- mice | Oral | Effectively suppressed STING-mediated inflammation. | [21] |
Experimental Protocols
Protocol 1: Induction of Acute STING-Dependent Inflammation in Mice
This protocol describes a general method for inducing a systemic inflammatory response mediated by STING activation.
Materials:
-
STING agonist (e.g., diABZI)
-
Vehicle for agonist (e.g., saline, 40% PEG300)
-
STING inhibitor
-
Vehicle for inhibitor
-
C57BL/6J mice
Procedure:
-
Prepare the STING inhibitor in a suitable vehicle.
-
Pre-treat mice with the STING inhibitor or vehicle via the desired route of administration (e.g., intraperitoneal injection).[14]
-
After the appropriate pre-treatment time (e.g., 1 hour), administer the STING agonist diABZI (e.g., 2.5 mg/kg, subcutaneous) to induce STING activation.[28]
-
At a defined time point post-agonist administration (e.g., 4 hours), collect blood samples via tail bleed for serum cytokine analysis.[28]
-
Euthanize mice and collect tissues of interest (e.g., spleen, liver) for analysis of downstream STING signaling markers (p-TBK1, p-IRF3) by Western blot or gene expression of ISGs by RT-qPCR.
Protocol 2: Assessment of STING Target Engagement by Western Blot
This protocol outlines the steps to measure the phosphorylation of key downstream targets of STING in tissue samples.
Materials:
-
Tissue lysates from control and inhibitor-treated mice
-
Protein lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Homogenize harvested tissues in lysis buffer to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of TBK1 and IRF3 overnight at 4°C. A loading control like β-actin should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. A reduction in this ratio in the inhibitor-treated group compared to the control group indicates target engagement.
Visualizations
Caption: The cGAS-STING signaling pathway and points of inhibition.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nanoparticle delivery improves the pharmacokinetic properties of cyclic dinucleotide STING agonists to open a therapeutic window for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STING-Pathway Inhibiting Nanoparticles (SPINs) as a Platform for Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Researchers reveal key differences in STING inhibition between humans and mice | EurekAlert! [eurekalert.org]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
- 11. STING inhibitors target the cyclic dinucleotide binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. mdpi.com [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. Implications of tissue specific STING protein flux and abundance on inflammation and the development of targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The STING inhibitor C-176 attenuates MPTP-induced neuroinflammation and neurodegeneration in mouse parkinsonian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of an Orally Bioavailable STING Inhibitor with In Vivo Anti-Inflammatory Activity in Mice with STING-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. | BioWorld [bioworld.com]
- 27. The STING inhibitor C-176 attenuates osteoclast-related osteolytic diseases by inhibiting osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
appropriate pre-incubation time for STING-IN-2
This guide provides troubleshooting and frequently asked questions regarding the appropriate pre-incubation time for STING (Stimulator of Interferon Genes) inhibitors, with a focus on the principles applicable to compounds like STING-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pre-incubation time for this compound?
There is limited specific public data for a compound explicitly named "this compound". However, literature suggests this may also be known as C-170, a covalent inhibitor of STING. For covalent inhibitors and other common STING antagonists, a pre-incubation time of 1 to 4 hours is a typical starting point for in vitro cell-based assays. The optimal time can be cell-type and concentration-dependent, so it is crucial to perform a time-course experiment to determine the ideal duration for your specific model.
Q2: Why is a pre-incubation step necessary for STING inhibitors?
A pre-incubation step is critical for several reasons:
-
Target Engagement: It allows sufficient time for the inhibitor to enter the cell and bind to its target, the STING protein, before the pathway is activated.
-
Reaching Equilibrium: For reversible inhibitors, this period allows the binding reaction to approach equilibrium.
-
Covalent Bond Formation: For irreversible or covalent inhibitors like H-151 and potentially this compound (C-170), pre-incubation is essential for the chemical reaction to occur between the inhibitor and the STING protein.[1][2]
-
Maximizing Inhibition: Pre-incubation ensures that the STING protein is already blocked when the activating ligand (e.g., cGAMP) is introduced, leading to more effective and reproducible inhibition of downstream signaling.
Q3: What factors can influence the optimal pre-incubation time?
Several factors can affect the ideal pre-incubation duration:
-
Inhibitor's Mechanism of Action: Covalent inhibitors may require longer pre-incubation times to ensure complete binding compared to some reversible inhibitors.
-
Cell Type: The permeability of the cell membrane and the metabolic rate of the cells can influence how quickly the inhibitor reaches its intracellular target.
-
Inhibitor Concentration: Higher concentrations of the inhibitor may require shorter pre-incubation times to achieve effective target engagement.
-
Temperature: Experiments are typically conducted at 37°C to ensure optimal cellular function and inhibitor activity.
Q4: What are the potential consequences of a suboptimal pre-incubation time?
-
Too Short: An insufficient pre-incubation time can lead to incomplete inhibition of STING, resulting in an underestimation of the inhibitor's potency (an artificially high IC50 value). The STING pathway may be activated by the stimulus before the inhibitor has had a chance to bind effectively.
-
Too Long: While less common for pathway-specific effects, excessively long pre-incubation times, especially at high concentrations, could lead to off-target effects or cellular toxicity, confounding the experimental results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inhibitor shows little to no effect on STING activation. | Pre-incubation time is too short. | Perform a time-course experiment. Pre-incubate cells with the inhibitor for varying durations (e.g., 30 min, 1h, 2h, 4h, 6h) before adding the STING agonist.[3] |
| Inhibitor concentration is too low. | Titrate the inhibitor concentration to determine the optimal dose for your cell system. | |
| Inhibitor has degraded. | Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. | |
| High variability in results between experiments. | Inconsistent pre-incubation timing. | Standardize the pre-incubation time across all experiments. Use a timer to ensure consistency. |
| Cell health and density are variable. | Ensure cells are healthy and seeded at a consistent density for each experiment. | |
| Signs of cell toxicity are observed. | Inhibitor concentration is too high. | Reduce the inhibitor concentration and perform a dose-response curve to find a non-toxic, effective concentration. |
| Prolonged pre-incubation is causing stress. | Shorten the pre-incubation time. Determine the minimum time required for effective inhibition from your time-course experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Pre-incubation Time
This protocol provides a framework for empirically determining the most effective pre-incubation time for a STING inhibitor in a cell-based assay.
-
Cell Seeding: Plate your cells of interest (e.g., THP-1 monocytes or RAW 264.7 macrophages) in a 96-well plate at a density that will result in a confluent monolayer the next day. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a working solution of your STING inhibitor (e.g., this compound) at a fixed, appropriate concentration (e.g., 2-3 times the expected IC50) in cell culture medium.
-
Time-Course Pre-incubation:
-
At staggered time points (e.g., 6 hours, 4 hours, 2 hours, 1 hour, and 30 minutes before stimulation), remove the medium from the designated wells and replace it with the medium containing the STING inhibitor.
-
Include a "no pre-incubation" (0 min) control where the inhibitor is added simultaneously with the STING agonist.
-
Also, include vehicle control (e.g., DMSO) wells that are treated for the longest pre-incubation duration.
-
-
STING Pathway Stimulation: At the end of the longest pre-incubation period, add a STING agonist (e.g., 2'3'-cGAMP) to all wells (except for the unstimulated control) to achieve a final concentration known to elicit a robust response.
-
Incubation: Incubate the plate for a period sufficient to detect the downstream readout (e.g., 6 hours for phospho-IRF3 analysis by Western blot, or 18-24 hours for cytokine measurement by ELISA).[4]
-
Assay Readout: Measure the desired downstream effect of STING activation. This could be:
-
Cytokine levels (e.g., IFN-β or IP-10) in the supernatant via ELISA.
-
Phosphorylation of key proteins (e.g., p-TBK1, p-STING, p-IRF3) via Western blot.[3]
-
Expression of interferon-stimulated genes (e.g., IFNB1, CXCL10) via RT-qPCR.
-
-
Data Analysis: Plot the level of inhibition (relative to the vehicle control) against the pre-incubation time. The optimal pre-incubation time is the shortest duration that achieves the maximal inhibitory effect.
Quantitative Data Summary
The optimal pre-incubation time can vary between different STING inhibitors. The table below summarizes typical pre-incubation times reported in the literature for common STING inhibitors as a reference.
| Inhibitor | Mechanism of Action | Typical Pre-incubation Time | Cell Type(s) | Reference |
| H-151 | Covalent (binds Cys91) | 1 hour | RAW 264.7, THP-1 | [2][5] |
| C-176 | Covalent (binds Cys91) | Not specified, pre-treated | BMDMs | [6] |
| Sting-IN-4 | Not specified | 2 - 6 hours | RAW 264.7, THP-1 | [3] |
| BB-Cl-amidine | Covalent (binds Cys148) | 1 hour | BMDMs | [7] |
Visualizations
STING Signaling Pathway and Inhibition
Caption: The cGAS-STING signaling pathway and the inhibitory point of this compound.
Experimental Workflow for Optimizing Pre-incubation Time
Caption: Workflow for determining the optimal inhibitor pre-incubation time.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
Technical Support Center: Addressing STING-IN-2 Inactivity in Human Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the apparent inactivity of STING-IN-2 in human cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the STING pathway?
This compound (also known as C-170) is a potent and selective covalent inhibitor of the STING (Stimulator of Interferon Genes) protein.[1] Its mechanism of action involves the covalent modification of the cysteine residue at position 91 (Cys91) within the transmembrane domain of STING. This modification prevents the palmitoylation of STING, a critical post-translational modification required for its activation, multimerization, and subsequent recruitment of downstream signaling molecules like TBK1.[2]
Q2: I am not observing any inhibition of STING pathway activation with this compound. What are the primary reasons for this?
Several factors can contribute to the apparent lack of this compound activity. The most common reasons include:
-
Low or absent STING expression in the cell line: The target protein must be present for the inhibitor to work.
-
Suboptimal experimental conditions: This includes incorrect inhibitor concentration, insufficient pre-incubation time, or issues with the STING agonist used.
-
Compound instability or degradation: As a reactive covalent inhibitor, this compound may have a limited half-life in aqueous cell culture media.
-
Defective downstream signaling components: The inactivity might lie downstream of STING itself.
Q3: Which human cell lines are known to have low or high STING expression?
STING expression varies significantly across different human cell lines. It is crucial to select a cell line with robust STING expression for your experiments. Refer to the table below for a summary of STING expression in some commonly used cell lines.
Troubleshooting Guide
This guide provides a step-by-step approach to systematically troubleshoot experiments where this compound appears inactive.
Step 1: Verify Cell Line and Compound Integrity
1.1. Confirm STING Expression in Your Cell Line:
-
Action: Perform a western blot to detect endogenous STING protein levels in your cell line.
-
Positive Control: Use a cell line known to express STING, such as THP-1 monocytes.[3][4]
-
Rationale: this compound cannot inhibit a protein that is not there. Many cancer cell lines have been reported to have low or silenced STING expression.[5]
1.2. Assess Cell Viability:
-
Action: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure that the cells are healthy both before and after treatment with this compound and the STING agonist.
-
Rationale: Unhealthy or dying cells will not have a functional signaling pathway.
1.3. Ensure this compound Integrity and Proper Handling:
-
Action:
-
Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[1]
-
Minimize freeze-thaw cycles of the stock solution.
-
Consider the stability of this compound in your cell culture medium over the course of your experiment. Due to its covalent nature, its reactivity may decrease over time in aqueous solutions.
-
Step 2: Optimize Experimental Parameters
2.1. Perform a Dose-Response Experiment:
-
Action: Test a range of this compound concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell line and experimental conditions.
-
Rationale: The effective concentration of this compound can vary between cell lines. While specific IC50 values for this compound are not widely published across numerous cell lines, a starting point can be inferred from similar covalent STING inhibitors like H-151, which has an IC50 of around 1 µM in HEK293T cells.[6] A concentration of 0.5 µM has been shown to be effective in THP-1 cells.[1]
2.2. Optimize Pre-incubation Time:
-
Action: Pre-incubate the cells with this compound for a sufficient period before adding the STING agonist. A pre-incubation time of 2-4 hours is generally recommended for STING inhibitors.[7]
-
Rationale: As a covalent inhibitor, this compound requires time to bind to and modify the STING protein.
2.3. Validate STING Pathway Activation:
-
Action: Ensure that your positive control (cells treated with a STING agonist in the absence of this compound) shows robust pathway activation.
-
STING Agonists: Use a known STING agonist such as 2'3'-cGAMP or dsDNA (e.g., Herring Testis DNA).[7]
-
Rationale: If the STING pathway is not being effectively activated in the first place, you will not be able to observe any inhibitory effect of this compound.
Step 3: Verify Downstream Readouts
3.1. Assess Phosphorylation of Key Signaling Proteins:
-
Action: Perform a western blot to detect the phosphorylation of TBK1 (at Ser172) and IRF3 (at Ser366), which are key downstream events in STING signaling.[7]
-
Rationale: A decrease in the phosphorylation of these proteins upon this compound treatment is a direct indicator of its inhibitory activity.
3.2. Measure Expression of Interferon-Stimulated Genes (ISGs):
-
Action: Use qRT-PCR to measure the mRNA levels of STING-dependent genes such as IFNB1 and CXCL10.[8]
-
Rationale: Inhibition of STING signaling should lead to a reduction in the expression of these downstream target genes.
Data Presentation
Table 1: STING Expression in Common Human Cell Lines
| Cell Line | Cell Type | STING Expression Level | Reference |
| THP-1 | Monocytic Leukemia | High | [3][4] |
| HEK293T | Embryonic Kidney | Low/Variable (often requires overexpression) | [9] |
| A549 | Lung Carcinoma | Low/Variable | [10][11] |
| Jurkat | T-cell Leukemia | Low/Variable | N/A |
| HeLa | Cervical Cancer | Present | [8] |
| MDA-MB-231 | Breast Cancer | Present | [8] |
| HCT116 | Colorectal Carcinoma | Lower than normal cell lines | [11] |
| Calu-1 | Non-small Cell Lung Cancer | Present | [5] |
| H2030 | Non-small Cell Lung Cancer | Low/Undetectable | [5] |
Table 2: Effective Concentrations of Covalent STING Inhibitors
| Inhibitor | Cell Line | Effective Concentration (IC50) | Reference |
| This compound (C-170) | THP-1 | 0.5 µM (used effectively) | [1] |
| H-151 | HEK293T-hSTING | 1.04 µM | [6] |
| H-151 | HEK293T-mSTING | 0.82 µM | [6] |
Experimental Protocols
Protocol 1: Western Blotting for STING Pathway Activation
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Pre-treatment with this compound: The next day, pre-treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 2-4 hours.
-
STING Pathway Activation: Stimulate the cells with a known STING agonist (e.g., 10 µg/mL 2'3'-cGAMP) for 1-3 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pTBK1 (Ser172), TBK1, pIRF3 (Ser366), IRF3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: qRT-PCR for Interferon-Stimulated Gene (ISG) Expression
-
Cell Treatment: Follow steps 1-3 from the Western Blotting protocol.
-
RNA Extraction: After stimulation, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol and a column-based method).
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green master mix and primers for your target genes (IFNB1, CXCL10) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: STING signaling pathway and inhibition by this compound.
Caption: Experimental workflow for assessing this compound activity.
Caption: Troubleshooting decision tree for this compound inactivity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential regulation of STING expression and cisplatin sensitivity by autophagy in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PELI2 is a negative regulator of STING signaling that is dynamically repressed during viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. STING promotes homeostasis via regulation of cell proliferation and chromosomal stability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating STING-IN-2: A Comparative Guide to STING Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA from pathogens and cellular damage. Its overactivation is implicated in various autoimmune and inflammatory diseases, making STING an attractive therapeutic target. This guide provides a comprehensive comparison of STING-IN-2 (also known as C-170), a potent and covalent STING inhibitor, with other known STING inhibitors. We present supporting experimental data, detailed methodologies for validation assays, and visualizations of the key pathways and workflows to aid researchers in their evaluation of STING-targeted therapeutics.
Quantitative Comparison of STING Inhibitors
The inhibitory potency of various STING inhibitors has been determined using a range of cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds. The table below summarizes the reported IC50 values for this compound and its alternatives.
| Compound | Mechanism of Action | Target Species | Assay Type | IC50 Value | Reference |
| This compound (C-170) | Covalent inhibitor, targets Cys91 | Human, Mouse | Cell-based binding assay (radiolabeled analog) | 7.56 nM | [1] |
| H-151 | Covalent inhibitor, targets Cys91 | Human, Mouse | IFN-β reporter assay (mouse cells) | ~100-140 nM | [2] |
| SN-011 | Non-covalent, competitive inhibitor | Human, Mouse | IFN-β expression assay (mouse cells) | ~100-130 nM | [2] |
| SN-011 | Non-covalent, competitive inhibitor | Human | IFN-β expression assay (human cells) | ~500 nM | [2] |
| C-176 | Covalent inhibitor, targets Cys91 | Mouse | IFN-β reporter assay | Potent, specific IC50 not consistently reported | |
| Nitroalkene-based inhibitors (e.g., CP-36, CP-45) | Covalent inhibitor | Human, Mouse | In vitro assays | Potent inhibition demonstrated |
Note: The IC50 value for this compound is based on a radiolabeled analog, which suggests high-potency binding. Direct functional IC50 values from peer-reviewed literature are not consistently available.
STING Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical STING signaling pathway and the points of intervention for inhibitors like this compound.
Caption: The cGAS-STING signaling pathway and the mechanism of covalent inhibitors.
Experimental Workflow for Validating STING Inhibitory Activity
A multi-faceted approach is required to validate the inhibitory activity of compounds targeting the STING pathway. The following diagram outlines a typical experimental workflow.
Caption: A typical experimental workflow for validating STING inhibitors.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of the inhibitor to the STING protein in a cellular context.
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cells expressing STING (e.g., THP-1 monocytes)
-
STING inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Cell lysis buffer
-
Equipment for heating (e.g., PCR thermocycler), cell lysis, and protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting (see protocol below)
Protocol:
-
Treatment: Treat cultured cells with the STING inhibitor or vehicle control at various concentrations for a specified time (e.g., 1-2 hours).
-
Harvest and Heat: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes). Include an unheated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.
-
Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of soluble STING at each temperature point by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
IFN-β Reporter Assay for Functional Inhibition
Objective: To quantify the functional inhibition of the STING pathway by measuring the downstream production of type I interferon.
Materials:
-
Reporter cell line (e.g., HEK293T cells) co-transfected with a STING expression plasmid and an IFN-β promoter-luciferase reporter plasmid.
-
STING agonist (e.g., 2'3'-cGAMP)
-
STING inhibitor and vehicle control
-
Cell culture medium and reagents
-
Luciferase assay system and a luminometer
Protocol:
-
Cell Seeding: Plate the reporter cells in a multi-well plate and allow them to adhere.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of the STING inhibitor or vehicle control for 1-2 hours.
-
STING Activation: Stimulate the cells with a fixed concentration of a STING agonist (e.g., 2'3'-cGAMP) for a defined period (e.g., 6-8 hours).
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of TBK1 and IRF3 Phosphorylation
Objective: To assess the inhibition of key downstream signaling events in the STING pathway.
Materials:
-
Cells responsive to STING activation (e.g., THP-1 monocytes)
-
STING agonist (e.g., 2'3'-cGAMP)
-
STING inhibitor and vehicle control
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies specific for phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3), as well as total TBK1 and IRF3.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells and pre-treat with the STING inhibitor or vehicle, followed by stimulation with a STING agonist for a short period (e.g., 1-3 hours).
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with appropriate buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against p-TBK1, p-IRF3, total TBK1, and total IRF3.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the ratio of phosphorylated protein to total protein in the inhibitor-treated samples compared to the agonist-only control indicates inhibition of STING signaling.
References
A Comparative Analysis of STING Inhibitors: STING-IN-2 vs. H-151
In the landscape of innate immunity research and drug development, the STING (Stimulator of Interferon Genes) pathway has emerged as a critical signaling cascade in response to cytosolic DNA. Aberrant STING activation is implicated in various autoinflammatory diseases, making STING inhibitors promising therapeutic candidates. This guide provides a detailed comparison of two prominent covalent STING inhibitors, STING-IN-2 (also known as C-170) and H-151, with a focus on their performance in inhibitory assays, supported by experimental data and detailed protocols.
Mechanism of Action
Both this compound and H-151 are irreversible inhibitors that function by forming a covalent bond with the STING protein. This covalent modification effectively abrogates STING signaling. H-151 has been specifically shown to target the cysteine residue at position 91 (Cys91) within the transmembrane domain of STING.[1] This binding event prevents the palmitoylation of STING, a crucial post-translational modification necessary for its activation, oligomerization, and subsequent downstream signaling events that lead to the production of type I interferons and other pro-inflammatory cytokines.[1] this compound (C-170) also acts as a potent covalent inhibitor of both human and mouse STING.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor. The following tables summarize the reported IC50 values for this compound and H-151 in various cellular assays. It is important to note that a direct head-to-head comparison in the same study is ideal for the most accurate assessment.
Table 1: IC50 Values for H-151 in STING Inhibition Assays
| Cell Line | Assay Readout | IC50 Value (nM) | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Ifnb mRNA induction (2'3'-cGAMP stimulated) | 138 | [2] |
| Bone Marrow-Derived Macrophages (BMDMs) | Ifnb mRNA induction (2'3'-cGAMP stimulated) | 109.6 | [2] |
| Human Foreskin Fibroblasts (HFFs) | Ifnb mRNA induction (2'3'-cGAMP stimulated) | 134.4 | [2] |
| 293T-hSTING cells | IFN-β expression (2'3'-cGAMP stimulated) | 1040 | [3] |
| 293T-mSTING cells | IFN-β expression (2'3'-cGAMP stimulated) | 820 | [3] |
Table 2: IC50 Values for this compound (or its analogs) in STING Inhibition Assays
| Compound | Cell Line | Assay Readout | IC50 Value (nM) | Reference |
| [131I]I-NFIP (analog of C-170) | Panc02 cells | Cell-based assay | 7.56 | [4] |
Note: Data for this compound (C-170) is less consistently reported in peer-reviewed literature with direct IC50 values. The value presented is for a radiolabeled analog, suggesting high potency.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the points of intervention and the experimental procedures, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of 131I/18F-Labeled Covalent Small-Molecule Inhibitors for STING Status Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of STING-IN-2 and C-176
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response.[1] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making STING an attractive target for therapeutic inhibition. This guide provides a detailed comparison of two widely studied STING inhibitors, STING-IN-2 (also known as C-170) and C-176, focusing on their distinct mechanisms of action, supported by experimental data.
The STING Signaling Pathway
The cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a sign of viral or bacterial infection, cellular damage, or cancer.[2] The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA and synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[3] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[4][5]
In the Golgi, STING undergoes palmitoylation, a crucial post-translational modification, at cysteine residues Cys88 and Cys91.[4] This modification facilitates the multimerization of STING, creating a signaling platform for the recruitment and activation of TANK-binding kinase 1 (TBK1).[4] Activated TBK1 phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2]
Mechanism of Action: this compound vs. C-176
Both this compound and C-176 are covalent inhibitors that function by preventing the palmitoylation of STING, a critical step for its activation.[4]
This compound (C-170): This compound is a potent, irreversible inhibitor of both human and mouse STING.[6] It covalently targets the Cys91 residue within the transmembrane domain of the STING protein.[4][7] By binding to Cys91, this compound blocks the subsequent palmitoylation event. This inhibition prevents STING from forming the necessary multimers required for the recruitment and activation of TBK1, effectively shutting down the downstream signaling cascade that leads to IFN-I production.[4][6]
C-176: Similar to this compound, C-176 is a covalent inhibitor that targets Cys91 of STING to block its activation-induced palmitoylation and subsequent clustering.[8][9] However, a crucial distinction is its species selectivity. C-176 is a potent antagonist of mouse STING (mSTING) but is not active against human STING (hsSTING).[9][10] This species-specific activity makes C-176 a valuable tool for studying the STING pathway in murine models of inflammatory disease, but limits its direct therapeutic potential in humans.[10][11]
Quantitative Data Comparison
The inhibitory activities of this compound and C-176 have been quantified using various cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to compare the potency of these inhibitors.
| Compound | Target | Species | Assay | Endpoint | IC50 | Citation |
| This compound (C-170) | STING | Human | THP-1 cells | IFN-β mRNA | ~0.5 µM | [6] |
| This compound (C-170) | STING | Mouse | - | - | - | [6] |
| C-176 | STING | Human | H526 cells | Cell Viability | 6.2 µM | [10] |
| C-176 | STING | Mouse | BMDMs | IFN-β Bioassay | Not Specified | [7] |
Note: Direct IC50 comparisons from a single study under identical conditions were not available in the search results. The data is aggregated from different sources and assays.
Experimental Protocols
The mechanisms and efficacy of STING inhibitors are typically elucidated through a combination of biochemical and cellular assays.
IFNβ Luciferase Reporter Assay
This cell-based assay is used to quantify the activity of the STING pathway by measuring the production of a reporter protein (luciferase) under the control of an IFN-β promoter.
-
Objective: To determine the IC50 of a test compound in inhibiting STING-dependent gene expression.
-
Methodology:
-
Cell Culture: HEK293T cells, which lack endogenous STING expression, are co-transfected with plasmids encoding for human or mouse STING and a luciferase reporter gene driven by the IFN-β promoter.
-
Compound Treatment: The transfected cells are pre-treated with serial dilutions of the STING inhibitor (e.g., this compound or C-176) for 1-2 hours.
-
STING Activation: Cells are then stimulated with a known STING agonist, such as 2'3'-cGAMP, to activate the pathway.
-
Incubation: The cells are incubated for 6-24 hours to allow for the expression of the luciferase reporter gene.
-
Lysis and Measurement: The cells are lysed, and a luciferase assay reagent is added. The resulting luminescence, which is proportional to the amount of IFN-β promoter activity, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the agonist-only control. The IC50 value is then determined by fitting the data to a dose-response curve.
-
Western Blot for TBK1 Phosphorylation
This assay is used to directly assess a key step in the STING signaling cascade: the activation of TBK1.
-
Objective: To determine if a STING inhibitor blocks the phosphorylation of TBK1.
-
Methodology:
-
Cell Culture and Treatment: Immune cells, such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs), are pre-treated with the STING inhibitor or a vehicle control.
-
STING Activation: The cells are stimulated with a STING agonist (e.g., 2'3'-cGAMP).
-
Cell Lysis: After a short incubation period (e.g., 30-60 minutes), the cells are lysed to extract total cellular proteins.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and total TBK1. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured. A decrease in the p-TBK1/total TBK1 ratio in inhibitor-treated cells compared to the control indicates successful inhibition of STING signaling upstream of TBK1.[6][8]
-
Conclusion
Both this compound and C-176 are valuable chemical probes for studying the STING pathway. They share a common mechanism of covalent modification of Cys91 to inhibit STING palmitoylation and downstream signaling. The primary difference lies in their species selectivity: this compound effectively inhibits both human and mouse STING, giving it broader potential for translational research, while C-176's potent inhibition of mouse STING makes it a specific tool for preclinical murine models. The choice between these inhibitors depends on the specific research question and the experimental system being used.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. STING is a cell-intrinsic metabolic checkpoint restricting aerobic glycolysis by targeting HK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. C 176 | STING Antagonists: R&D Systems [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The STING inhibitor C-176 attenuates osteoclast-related osteolytic diseases by inhibiting osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of STING-IN-2 and Other Covalent STING Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the covalent STING inhibitor, STING-IN-2 (also known as C-170), with other notable covalent inhibitors of the STING (Stimulator of Interferon Genes) protein. The comparative analysis is supported by available experimental data, and detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Introduction to Covalent STING Inhibition
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory and antiviral response. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making STING a compelling therapeutic target. Covalent inhibitors of STING represent a promising class of therapeutics that form a stable, covalent bond with the protein, leading to sustained inhibition. A primary mechanism of action for many of these inhibitors is the covalent modification of a cysteine residue, most notably Cysteine 91 (Cys91), located in the transmembrane domain of STING. This modification prevents the post-translational palmitoylation of STING, a crucial step for its activation, oligomerization, and subsequent downstream signaling events that lead to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.
Data Presentation: Efficacy of Covalent STING Inhibitors
The following table summarizes the available quantitative data on the efficacy of this compound and other covalent STING inhibitors. It is important to note that the IC50 values presented may not be from head-to-head comparative studies and can vary based on the cell type and experimental conditions.
| Inhibitor | Also Known As | Target Residue(s) | Reported IC50 Values | Cell Line(s) | Species Specificity | Reference |
| This compound | C-170 | Cys91 | Not explicitly reported in direct comparison | THP-1 | Human and Mouse | [1][2][3] |
| C-176 | - | Cys91 | Not explicitly reported, but is a precursor to C-170 and H-151 | - | Mouse-specific | [1][3] |
| [131I]I-NFIP | Analog of C-176 | Cys91 | 7.56 nM | Panc02 | - | [4] |
| H-151 | - | Cys91 | ~134.4 nM | HFFs | Human | [1][5] |
| ~109.6 nM | BMDMs | Mouse | [5] | |||
| ~138 nM | MEFs | Mouse | [5] | |||
| Nitroalkene (CP-36) | - | Cys88/Cys91 | Dose-dependent inhibition of IFN-β and CXCL10 | THP-1, SAVI patient fibroblasts | - | [6][7][8] |
| Nitroalkene (CP-45) | - | Cys88/Cys91 | Dose-dependent inhibition of IFN-β and CXCL10 | THP-1, SAVI patient fibroblasts | - | [6][7][8] |
Signaling Pathways and Experimental Workflows
STING Signaling Pathway and Point of Covalent Inhibition
The following diagram illustrates the canonical STING signaling pathway and highlights the point of intervention for covalent inhibitors that target STING palmitoylation.
Caption: Covalent STING inhibitors block the pathway by preventing STING palmitoylation.
Experimental Workflow for Assessing Inhibitor Efficacy
This diagram outlines a typical experimental workflow for evaluating the efficacy of covalent STING inhibitors.
Caption: Workflow for evaluating the efficacy of STING inhibitors.
Experimental Protocols
Western Blot Analysis for Phosphorylated TBK1 and IRF3
This protocol is used to assess the phosphorylation status of key downstream signaling proteins, TBK1 and IRF3, as a measure of STING pathway activation.
Materials:
-
Cell line with a functional STING pathway (e.g., THP-1, RAW 264.7, HEK293T expressing STING).
-
Complete cell culture medium.
-
Covalent STING inhibitor (e.g., this compound).
-
STING agonist (e.g., 2'3'-cGAMP, dsDNA).
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-pTBK1 (Ser172), anti-TBK1, anti-pIRF3 (Ser396), anti-IRF3, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat cells with various concentrations of the covalent STING inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist for an appropriate time (e.g., 1-3 hours for phosphorylation events).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Quantification: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
IFN-β Reporter Gene Assay
This assay measures the transcriptional activity of the IFN-β promoter as a downstream readout of STING pathway activation.
Materials:
-
HEK293T cells.
-
Expression plasmids for human or mouse STING.
-
IFN-β promoter-luciferase reporter plasmid.
-
Renilla luciferase control plasmid.
-
Transfection reagent.
-
Covalent STING inhibitor.
-
STING agonist (e.g., 2'3'-cGAMP).
-
Dual-luciferase reporter assay system.
Procedure:
-
Transfection: Co-transfect HEK293T cells with STING, IFN-β promoter-luciferase, and Renilla luciferase plasmids.
-
Inhibitor Treatment: After 24 hours, pre-treat the cells with serial dilutions of the covalent STING inhibitor for 1 hour.
-
STING Activation: Stimulate the cells with a STING agonist for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the IC50 value of the inhibitor.
STING Palmitoylation Assay (Acyl-Biotin Exchange)
This assay directly assesses the ability of a covalent inhibitor to block the palmitoylation of STING.
Materials:
-
Cells expressing STING.
-
Covalent STING inhibitor.
-
STING agonist.
-
Lysis buffer containing N-ethylmaleimide (NEM).
-
Hydroxylamine (HAM) solution.
-
Biotin-HPDP.
-
Streptavidin-agarose beads.
-
Elution buffer.
-
Western blot reagents.
Procedure:
-
Cell Treatment: Treat cells with the covalent inhibitor followed by stimulation with a STING agonist.
-
Lysis and Blocking of Free Thiols: Lyse the cells in a buffer containing NEM to block free cysteine residues.
-
Cleavage of Thioester Bonds: Treat the lysates with HAM to cleave the palmitoyl-cysteine thioester bonds, exposing the previously palmitoylated cysteine residues.
-
Biotinylation of Newly Exposed Thiols: Label the newly exposed cysteine residues with Biotin-HPDP.
-
Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Elution and Western Blot Analysis: Elute the captured proteins and analyze the amount of STING by Western blotting. A decrease in the STING signal in the inhibitor-treated samples compared to the control indicates inhibition of palmitoylation.
Conclusion
This compound (C-170) is a potent covalent inhibitor of both human and mouse STING, acting through the covalent modification of Cys91 to prevent STING palmitoylation. While direct, side-by-side comparative efficacy data with other covalent inhibitors like H-151 and the newer nitroalkene-based compounds is still emerging, the available information suggests that covalent inhibition of STING is a highly effective strategy for suppressing downstream inflammatory signaling. The experimental protocols provided in this guide offer a robust framework for researchers to further characterize and compare the efficacy of this compound and other novel covalent STING inhibitors. This will be crucial for the continued development of targeted therapies for STING-driven autoimmune and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and activity evaluation of novel STING inhibitors based on C170 and H151 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Specificity of STING-IN-2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount to its potential as a therapeutic agent or a research tool. This guide provides an objective comparison of STING-IN-2 (also known as C-170), a covalent inhibitor of the Stimulator of Interferon Genes (STING) protein, with other notable STING inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive assessment of this compound's specificity.
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response. Consequently, inhibitors of this pathway are of significant interest for treating autoimmune and inflammatory diseases. This compound is a covalent inhibitor that targets both human and mouse STING, making it a valuable tool for preclinical research[1][2][3]. Like other covalent inhibitors such as H-151 and C-176, this compound acts by modifying a cysteine residue within the transmembrane domain of STING, which prevents its activation-induced palmitoylation, a crucial step for downstream signaling[2][4].
Quantitative Comparison of STING Inhibitors
To provide a clear comparison of the potency of this compound against other inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) as reported in various cellular assays. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.
| Inhibitor | Alternative Name(s) | Mechanism of Action | Target Species | Reported IC50 (Cell-based assays) | Reference(s) |
| This compound | C-170 | Covalent | Human, Mouse | Comparable to H-151 | [1][2] |
| H-151 | Covalent | Human, Mouse | ~88 nM (L929 cells), ~110-138 nM (MEFs, BMDMs) | [5] | |
| C-176 | Covalent | Mouse | Not specified in search results | [2] | |
| SN-011 | Non-covalent, competitive | Human, Mouse | ~76-81 nM (L929 cells), ~107-503 nM (MEFs, BMDMs, HFFs) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the specificity and mechanism of action of STING inhibitors.
Interferon-β (IFN-β) Promoter Luciferase Reporter Assay
This cell-based assay is a primary method for quantifying the inhibitory activity of compounds on the STING pathway by measuring the transcription of the IFN-β gene, a key downstream target.
Materials:
-
HEK293T cells
-
Expression plasmid for human or mouse STING
-
IFN-β promoter-luciferase reporter plasmid (e.g., pIFN-β-Luc)
-
A constitutively active Renilla luciferase plasmid for normalization (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound and other test inhibitors
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in 96-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with the STING expression plasmid, IFN-β promoter-luciferase reporter plasmid, and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol[6][7][8].
-
After 24 hours, pre-treat the cells with serial dilutions of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer[7][8].
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, stimulated control and determine the IC50 value.
Western Blotting for STING Pathway Activation
This method assesses the effect of inhibitors on the phosphorylation of key downstream signaling proteins in the STING pathway, namely TBK1 and IRF3.
Materials:
-
THP-1 or other suitable cells endogenously expressing the STING pathway components.
-
STING agonist (e.g., 2'3'-cGAMP).
-
This compound and other test inhibitors.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), and total IRF3.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Seed cells in 6-well plates and grow to the desired density.
-
Pre-treat the cells with the inhibitors for 1-2 hours before stimulating with a STING agonist for 30-60 minutes[9][10][11][12].
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane[9][10][11][12].
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
STING Palmitoylation Assay (Acyl-Biotin Exchange)
This assay determines if an inhibitor blocks the palmitoylation of STING, a critical post-translational modification for its activation.
Materials:
-
Cells expressing STING.
-
STING agonist.
-
This compound and other test inhibitors.
-
Lysis buffer.
-
N-ethylmaleimide (NEM) to block free thiols.
-
Hydroxylamine (B1172632) (HAM) to cleave thioester bonds.
-
Biotin-HPDP to label newly exposed thiols.
-
Streptavidin-agarose beads for pulldown.
-
Western blot reagents.
Procedure:
-
Treat cells with the inhibitor and stimulate with a STING agonist.
-
Lyse the cells in a buffer containing NEM to block all free cysteine residues[13][14][15][16][17][18].
-
Treat the lysate with hydroxylamine to specifically cleave the thioester linkage of palmitoylated cysteines. A control sample is treated with a neutral buffer[13][14][15][16][17][18].
-
Label the newly freed thiol groups with a sulfhydryl-reactive biotinylation reagent like Biotin-HPDP[13][14][15][16][17][18].
-
Capture the biotinylated proteins using streptavidin-agarose beads.
-
Elute the captured proteins and analyze the amount of STING by western blotting. A reduction in the STING signal in the inhibitor-treated sample compared to the control indicates inhibition of palmitoylation.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the STING signaling pathway, the mechanism of action of covalent inhibitors, and a typical experimental workflow for assessing inhibitor specificity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. uniprot.org [uniprot.org]
- 5. pnas.org [pnas.org]
- 6. IFN-β promoter reporter assay. [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Novel Dual Luciferase Reporter Gene Assay to Quantify Ebola Virus VP24 Inhibition of IFN Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
- 11. ptglab.com [ptglab.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]
- 18. researchgate.net [researchgate.net]
head-to-head comparison of STING-IN-2 and SN-011
A Comprehensive Guide for Researchers in Immunology and Drug Development
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the host defense against pathogens and in anti-tumor immunity.[1] Consequently, the development of small molecule inhibitors of STING has garnered significant interest for the treatment of autoimmune and inflammatory diseases. This guide provides a detailed head-to-head comparison of two prominent STING inhibitors: STING-IN-2 (also known as C-170) and SN-011.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for key assays.
At a Glance: Key Differences and Mechanisms of Action
This compound and SN-011, while both potent inhibitors of STING signaling, operate through distinct mechanisms. This compound is a covalent inhibitor , forming an irreversible bond with a specific cysteine residue on the STING protein. In contrast, SN-011 acts as a competitive antagonist , reversibly binding to the cyclic dinucleotide (CDN) binding pocket of STING.
This compound: Covalent Inhibition of Palmitoylation
This compound covalently modifies Cysteine 91 (Cys91) within the transmembrane domain of STING.[2] This modification prevents the palmitoylation of STING, a critical post-translational modification required for its oligomerization and subsequent translocation from the endoplasmic reticulum (ER) to the Golgi apparatus, thereby halting the downstream signaling cascade.[2]
SN-011: Competitive Antagonism of the CDN Binding Pocket
SN-011 is a potent antagonist that directly competes with the endogenous STING agonist, 2'3'-cGAMP, for binding to the CDN binding pocket of the STING dimer.[3][4] By occupying this pocket with high affinity, SN-011 locks STING in an inactive, open conformation, preventing the conformational changes necessary for its activation and downstream signaling.[5][6]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and SN-011 based on available experimental data.
| Parameter | This compound (C-170) | SN-011 | Source(s) |
| Mechanism of Action | Covalent Inhibitor (targets Cys91) | Competitive Antagonist (CDN binding pocket) | [2][3] |
| IC50 (STING Signaling) | 7.56 nM (cell-based assay) | 76 nM | [1][7] |
| IC50 (2’3’-cGAMP-induced Ifnb expression in MEFs) | Not Reported | 127.5 nM | [3] |
| IC50 (2’3’-cGAMP-induced Ifnb expression in BMDMs) | Not Reported | 107.1 nM | [3] |
| IC50 (2’3’-cGAMP-induced Ifnb expression in HFFs) | Not Reported | 502.8 nM | [3] |
| Binding Affinity (Kd for human STING) | Not Applicable (covalent) | 4.03 nM | [4] |
Signaling Pathway and Inhibition Mechanisms
The following diagrams illustrate the canonical STING signaling pathway and the distinct points of intervention for this compound and SN-011.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound and SN-011.
Determination of IC50 Values for STING Inhibition
Objective: To determine the concentration of an inhibitor required to reduce the STING-mediated response by 50%.
General Protocol:
-
Cell Culture: Seed a suitable cell line (e.g., THP-1, L929, or primary cells like BMDMs) in 96-well plates.[8]
-
Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of the STING inhibitor (e.g., this compound or SN-011) or vehicle control (DMSO) for a specified period (e.g., 6 hours).[8]
-
STING Activation: Stimulate the cells with a STING agonist. This can be achieved by:
-
Incubation: Incubate the cells for a further period (e.g., 3-6 hours) to allow for the induction of downstream gene expression.[8]
-
RNA Isolation and qRT-PCR: Isolate total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of STING-responsive genes, such as IFNB1, CXCL10, and IL6.[1][3]
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).[8] Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, stimulated control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of STING Pathway Phosphorylation
Objective: To assess the effect of inhibitors on the phosphorylation status of key signaling proteins in the STING pathway (STING, TBK1, IRF3).
Protocol:
-
Cell Treatment: Seed cells (e.g., THP-1 or HFFs) in 6-well plates and treat with the inhibitor and STING agonist as described in the IC50 protocol.[1][3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of STING, TBK1, and IRF3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.
In Vivo Efficacy in a Trex1-/- Mouse Model of Autoimmunity
Objective: To evaluate the in vivo efficacy of STING inhibitors in a genetically defined model of STING-driven autoimmune disease.
Experimental Design (based on SN-011 studies):
-
Animal Model: Utilize Trex1 knockout (Trex1-/-) mice, which develop a lethal autoimmune phenotype due to the accumulation of endogenous DNA and subsequent STING activation.[3]
-
Treatment Groups:
-
Trex1-/- mice treated with vehicle control.
-
Trex1-/- mice treated with the STING inhibitor (e.g., SN-011 at 5 mg/kg).[1]
-
Wild-type control mice.
-
-
Drug Administration: Administer the inhibitor via intraperitoneal (i.p.) injection, for example, three times weekly for a defined period (e.g., one month).[1]
-
Monitoring and Endpoints:
-
Survival: Monitor and record the survival of the mice in each group.[3]
-
Inflammation: At the end of the study, harvest organs (e.g., heart, lungs, liver) for histological analysis to assess the degree of inflammation.
-
Immune Cell Activation: Analyze splenocytes by flow cytometry for markers of T-cell activation (e.g., CD69, CD44).[9]
-
Autoantibodies: Measure the levels of serum antinuclear antibodies (ANA) by ELISA.[1]
-
Conclusion
This compound and SN-011 represent two distinct and potent classes of STING inhibitors. This compound's covalent and irreversible mechanism of action offers the potential for prolonged target engagement. In contrast, SN-011's high-affinity, competitive binding to the CDN pocket provides a reversible means of modulating STING activity. The choice between these inhibitors will depend on the specific research question and desired therapeutic profile. The experimental protocols provided in this guide offer a starting point for the in vitro and in vivo characterization of these and other novel STING inhibitors. As research in this field continues to evolve, a deeper understanding of the nuances of these inhibitory mechanisms will be crucial for the development of effective therapies for STING-driven diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. EVALUATION OF BIOLOGICAL ACTIVITY OF SAD-2: A NEW AND ORIGINAL STING ACTIVATOR - Sadovskaya - Russian Journal of Oncology [rjonco.com]
- 3. STING inhibitors target the cyclic dinucleotide binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cGAS activation causes lupus-like autoimmune disorders in a TREX1 mutant mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Evaluation of 131I/18F-Labeled Covalent Small-Molecule Inhibitors for STING Status Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
- 9. MSA-2 formulation for in vivo dosing [bio-protocol.org]
Validating the Downstream Effects of STING-IN-2 on IRF3 Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, playing a pivotal role in the host defense against pathogens and cancer. Upon activation by cytosolic DNA, STING triggers a signaling cascade that leads to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor for the induction of type I interferons. The dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, making STING an attractive target for therapeutic intervention. This guide provides a comparative analysis of STING-IN-2, a covalent inhibitor of STING, and its downstream effects on IRF3 phosphorylation, benchmarked against other known STING inhibitors.
Mechanism of Action: Covalent Inhibition of STING Palmitoylation
This compound (also known as C-170) is an experimental drug that functions as an irreversible antagonist of the STING protein.[1] Its mechanism of action involves the covalent modification of the Cys91 residue of STING. This modification prevents the palmitoylation of STING, a critical post-translational modification required for the formation of STING multimers and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1).[2] By inhibiting TBK1 activation, this compound effectively blocks the downstream phosphorylation of IRF3.[3][4]
This covalent inhibitory mechanism is shared by other well-characterized STING inhibitors, such as H-151 and C-176, which also target cysteine residues to block STING palmitoylation and activation.[3][4]
Quantitative Comparison of STING Inhibitors
The efficacy of STING inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The table below summarizes the available quantitative data for this compound and comparable inhibitors, focusing on their impact on downstream STING signaling, including IRF3 activation.
| Inhibitor | Target | Mechanism of Action | IC50 (IFN-β Reporter Assay) | Cell Type | Reference |
| This compound (C-170) | STING (Cys91) | Covalent modification, blocks palmitoylation | Not explicitly reported in peer-reviewed literature | - | [2][3] |
| H-151 | STING (Cys91) | Covalent modification, blocks palmitoylation | ~138 nM | Mouse Embryonic Fibroblasts (MEFs) | [5] |
| ~109.6 nM | Bone Marrow-Derived Macrophages (BMDMs) | [5] | |||
| ~134.4 nM | Human Foreskin Fibroblasts (HFFs) | [5] | |||
| 1.04 µM | 293T-hSTING cells | [5] | |||
| C-176 | STING (Cys91) | Covalent modification, blocks palmitoylation | Potent inhibitor of murine STING, less effective on human STING | Murine cells | [4][6] |
| SN-011 | STING (CDN binding pocket) | Competitive, non-covalent inhibitor | 127.5 nM | Mouse Embryonic Fibroblasts (MEFs) | [7] |
| 107.1 nM | Bone Marrow-Derived Macrophages (BMDMs) | [7] | |||
| 502.8 nM | Human Foreskin Fibroblasts (HFFs) | [7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of STING inhibition and the experimental approach to validate its effects, the following diagrams are provided.
Caption: STING signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for assessing the effect of STING inhibitors on IRF3 phosphorylation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed appropriate cells (e.g., THP-1 human monocytic cells, or HEK293T cells expressing STING) in 6-well plates at a density that will result in 70-80% confluency at the time of stimulation.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or alternative inhibitors (e.g., H-151) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP (e.g., 10 µg/mL), for a predetermined time (e.g., 3-6 hours) to induce IRF3 phosphorylation.
Western Blot for IRF3 Phosphorylation
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the whole-cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total IRF3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated IRF3 signal to the total IRF3 signal and the loading control.
-
This comprehensive guide provides a framework for researchers to validate and compare the downstream effects of this compound and other inhibitors on IRF3 phosphorylation. The provided protocols and diagrams offer a clear path for experimental design and data interpretation in the pursuit of novel therapeutics targeting the STING pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. childrenshospital.org [childrenshospital.org]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of STING Inhibitors: A Literature Review
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA to orchestrate immune responses. Its role in various pathologies, including autoimmune diseases and cancer, has made it a prime target for therapeutic modulation. This guide provides a comparative analysis of prominent small-molecule STING inhibitors, summarizing their performance based on experimental data from published studies.
Overview of STING Inhibitor Mechanisms
STING inhibitors are broadly classified based on their mechanism of action. The two primary classes are covalent inhibitors, which form an irreversible bond with the STING protein, and non-covalent inhibitors, which typically act as competitive antagonists by reversibly binding to the cyclic dinucleotide (CDN) binding pocket.[1][2]
-
Covalent Inhibitors: These compounds often target specific cysteine residues, such as Cys91, in the transmembrane domain of STING.[2][3] This covalent modification prevents essential post-translational modifications like palmitoylation, which are required for STING activation, multimerization, and downstream signaling.[2][3][4]
-
Non-covalent (Competitive) Inhibitors: These molecules bind to the C-terminal ligand-binding domain of STING, directly competing with the natural ligand 2'3'-cGAMP.[2] By occupying this pocket, they lock the STING dimer in an inactive "open" conformation, preventing the conformational changes necessary for activation.[2][5]
Quantitative Comparison of STING Inhibitors
The potency of STING inhibitors is most commonly reported as the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes IC50 values for several well-characterized STING inhibitors across different cell-based assays. It is crucial to note that direct comparison of IC50 values can be challenging due to variations in cell lines, STING species (human vs. mouse), and experimental conditions.
| Inhibitor | Mechanism of Action | Target Site | Assay System | IC50 Value | Reference |
| H-151 | Covalent | Cys91 | IFNβ Reporter (293T-hSTING) | 1.04 µM | [5][6] |
| IFNβ Reporter (293T-mSTING) | 0.82 µM | [5][6] | |||
| Ifnb expression (MEFs) | ~138 nM | [6][7][8] | |||
| Ifnb expression (BMDMs) | ~109.6 nM | [6][7][8] | |||
| Ifnb expression (HFFs) | ~134.4 nM | [6][7] | |||
| C-178/C-176 | Covalent | Cys91 | IFNβ Reporter (Mouse cells) | Potent, mouse-specific | [4] |
| SN-011 | Non-covalent | CDN Binding Pocket | Ifnb expression (MEFs) | 127.5 nM | [7][8] |
| Ifnb expression (BMDMs) | 107.1 nM | [7][8] | |||
| Ifnb expression (HFFs) | 502.8 nM | [7][8] | |||
| Compound 11 | Non-covalent | CDN Binding Pocket | IRF Reporter (293T-hSTING) | 19.93 µM | [5] |
| IRF Reporter (293T-mSTING) | 15.47 µM | [5] | |||
| Compound 27 | Non-covalent | CDN Binding Pocket | IRF Reporter (293T-hSTING) | 38.75 µM | [5] |
| IRF Reporter (293T-mSTING) | 30.81 µM | [5] |
MEFs: Mouse Embryonic Fibroblasts; BMDMs: Bone Marrow-Derived Macrophages; HFFs: Human Foreskin Fibroblasts; hSTING: human STING; mSTING: murine STING.
Notably, studies comparing the covalent inhibitor H-151 and the non-covalent inhibitor SN-011 have found them to have comparable inhibitory effects in mouse cells.[7][8][9] However, SN-011 was reported to have better specificity and safety, exhibiting lower cytotoxicity and fewer off-target effects on other innate immune signaling pathways like those mediated by TLRs or RIG-I.[8][9]
Visualizing Pathways and Processes
STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[10] Activated cGAS synthesizes the second messenger 2'3'-cGAMP, which binds to STING dimers located on the endoplasmic reticulum (ER).[10][11] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[10][11][12] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[10][11] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of Type I interferons (IFN-I).[10][11] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, promoting the transcription of pro-inflammatory cytokines.[9][12]
Caption: The cGAS-STING signaling pathway from DNA sensing to gene transcription.
Comparative Mechanisms of STING Inhibition
The distinct mechanisms of covalent and non-covalent inhibitors can be visualized as interventions at different stages of STING activation. Covalent inhibitors act on the STING protein in the ER membrane, preventing the palmitoylation necessary for its activation and trafficking. In contrast, non-covalent inhibitors compete with cGAMP for the binding pocket, preventing the initial activation step.
Caption: Logical diagram comparing covalent and non-covalent STING inhibition points.
General Experimental Workflow for Inhibitor Characterization
The identification and characterization of novel STING inhibitors typically follow a multi-step workflow, starting with high-throughput screening and progressing to detailed cellular and in vivo validation.
Caption: A typical experimental workflow for STING inhibitor discovery and validation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing findings across different studies. Below are summaries of key experimental protocols frequently used in the characterization of STING inhibitors.
IFN-β or ISG Luciferase Reporter Assay
This is a common high-throughput screening and potency-testing assay to measure the activity of the STING pathway.
-
Objective: To quantify the inhibitory effect of a compound on STING-dependent transcription.
-
Cell Line: HEK293T or THP-1 cells are commonly used.[5] THP-1 cells endogenously express the STING pathway components, while HEK293T cells often require transient transfection to express STING (human or mouse variants) along with a luciferase reporter plasmid driven by an IFN-β or IRF-inducible promoter.[5]
-
Methodology:
-
Cell Seeding: Plate cells in 96-well or 384-well plates. If using HEK293T, perform plasmid transfections.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the STING inhibitor compound (or DMSO as a vehicle control) for a specified period (e.g., 1-6 hours).[7]
-
STING Stimulation: Activate the pathway by adding a STING agonist, such as 2'3'-cGAMP, or by transfecting a DNA stimulus like Herring Testes DNA (HT-DNA).[5][7]
-
Incubation: Incubate for an additional period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Lysis and Readout: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a control (e.g., unstimulated cells). Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control. Determine the IC50 value by fitting the dose-response data to a four-parameter sigmoidal curve.[1][6]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay used to confirm direct binding of an inhibitor to its target protein within a cellular environment.
-
Objective: To verify that the inhibitor directly engages the STING protein in cells.[1]
-
Principle: The binding of a ligand (inhibitor) typically increases the thermal stability of the target protein.[1]
-
Methodology:
-
Cell Treatment: Incubate intact cells (e.g., THP-1) with the inhibitor compound or vehicle control.[13]
-
Heating: Harvest the cells, resuspend them, and divide them into aliquots. Heat the aliquots across a range of temperatures for a short, fixed duration (e.g., 3 minutes).[13]
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble protein fraction (un-denatured) from the precipitated (denatured) protein pellet.
-
Protein Analysis: Analyze the amount of soluble STING protein remaining in the supernatant at each temperature using Western blotting or another protein quantification method.
-
Data Analysis: Plot the amount of soluble STING as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
In Vivo Efficacy in Disease Models
To assess therapeutic potential, inhibitors are tested in animal models of STING-driven diseases, such as autoimmune models or inflammatory conditions.
-
Objective: To determine if the inhibitor can alleviate disease symptoms in a living organism.
-
Animal Model: A common model for STING-driven autoinflammation is the Trex1 knockout (Trex1-/-) mouse, which accumulates cytosolic DNA and develops severe systemic inflammation.[14]
-
Methodology:
-
Animal Grouping: Group Trex1-/- mice and wild-type controls.
-
Dosing: Administer the STING inhibitor (e.g., via intraperitoneal injection or oral gavage) or a vehicle control to the mice according to a predetermined dosing schedule.
-
Monitoring: Monitor the animals for disease progression, which may include measuring body weight, assessing clinical inflammation scores, and analyzing survival rates.
-
Tissue/Serum Analysis: At the end of the study, collect blood serum and tissues. Measure levels of key inflammatory markers, such as IFN-β, and analyze gene expression of interferon-stimulated genes (ISGs) in tissues like the spleen or liver.
-
Data Analysis: Compare the disease metrics and inflammatory markers between the inhibitor-treated group and the vehicle-treated group to determine efficacy.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. childrenshospital.org [childrenshospital.org]
- 8. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. STING inhibitors target inflammatory diseases | 2021-06-22 | BioWorld [bioworld.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for STING-IN-2
Essential guidance for the safe handling and disposal of the potent STING inhibitor, STING-IN-2, ensuring the protection of laboratory personnel and the environment.
For researchers and drug development professionals, adherence to strict safety protocols is paramount, especially when working with potent compounds like this compound, a covalent inhibitor of the STING (Stimulator of Interferon Genes) protein.[1] While specific disposal instructions for this compound are not extensively detailed in public literature, established best practices for the disposal of hazardous chemical waste provide a clear and necessary framework. This guide outlines the essential procedures for the safe handling and disposal of this compound, contaminated materials, and associated waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential hazards associated with similar chemical compounds, which can be fatal if swallowed or in contact with skin, cause severe skin and eye damage, and lead to respiratory irritation, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Body Protection | Laboratory coat | Fully buttoned to protect clothing. |
| Eye Protection | Safety glasses or goggles | To shield from splashes or aerosols. |
| Respiratory Protection | Use in a well-ventilated area | A fume hood is recommended. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.
-
Treat as Hazardous Waste: All quantities of this compound, whether in solid form or in solution, must be treated as hazardous chemical waste.
-
Segregate Waste: Do not mix this compound waste with non-hazardous waste. Maintain a dedicated, clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, including pipette tips, tubes, gloves, and bench paper, must also be disposed of as hazardous waste.[2]
-
Container Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound."
-
Follow Institutional and Local Guidelines: Adhere strictly to your institution's specific protocols and local regulations for the disposal of hazardous chemical waste.[2] This may involve arranging for professional waste disposal services.
-
Accidental Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. Clean the spill area thoroughly.
-
Decontamination: Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate cleaning agent as recommended by your institution's safety office.
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is crucial in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound, fostering a safe research environment while ensuring compliance with safety regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling STING-IN-2
Essential safety protocols and operational guidance for researchers and drug development professionals working with the potent and covalent STING inhibitor, STING-IN-2.
This guide provides critical safety and logistical information for the proper handling and disposal of this compound (C-170), a substance identified as a potent inhibitor of both mouse and human STING (mmSTING and hsSTING). Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with significant health hazards, necessitating stringent safety measures. The following table summarizes the hazard statements and the corresponding mandatory personal protective equipment.
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Fatal if swallowed or in contact with skin. | Acute Toxicity (Oral), Cat. 1; Acute Toxicity (Dermal), Cat. 2 | Gloves: Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Protective Clothing: Lab coat, long-sleeved garments, and closed-toe shoes. Consider a chemical-resistant apron and sleeves for larger quantities. |
| Causes serious eye damage. | Serious Eye Damage, Cat. 1 | Eye Protection: Safety glasses with side-shields or chemical safety goggles. Face Protection: Use a face shield in addition to goggles when there is a splash hazard. |
| Causes skin irritation. | Skin Irritation, Cat. 2 | Gloves and Protective Clothing: As listed above to prevent skin contact. |
| May cause respiratory irritation. | STOT - Single Exposure, Cat. 3 | Respiratory Protection: Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved particulate respirator is required. Work in a chemical fume hood is strongly recommended. |
Experimental Workflow: Handling this compound
The following diagram outlines the essential steps for safely handling this compound from receipt to disposal. Adherence to this workflow is critical to minimize exposure risk.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
